molecular formula C7H4BrNO4 B1282819 2-Bromo-6-nitrobenzoic acid CAS No. 38876-67-4

2-Bromo-6-nitrobenzoic acid

Cat. No.: B1282819
CAS No.: 38876-67-4
M. Wt: 246.01 g/mol
InChI Key: KWNBOCMNFKJJCK-UHFFFAOYSA-N
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Description

2-Bromo-6-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4BrNO4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBOCMNFKJJCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90543118
Record name 2-Bromo-6-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38876-67-4
Record name 2-Bromo-6-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-nitrobenzoic acid
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Foundational & Exploratory

2-Bromo-6-nitrobenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-6-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound is a versatile chemical intermediate widely utilized in various research and industrial applications.[1] Characterized by its distinct bromine and nitro functional groups attached to a benzoic acid core, this compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its reactivity facilitates the introduction of diverse functional groups, making it an essential component in complex organic synthesis.[1] Researchers in medicinal chemistry often leverage its properties to design and develop novel compounds with potential biological activity, particularly in the creation of new anti-inflammatory and analgesic drugs.[1]

Physical and Chemical Properties

This compound is typically a light yellow crystalline powder.[1] It is soluble in various organic solvents, a feature that enhances its utility in a range of chemical reactions.[1] The compound's stability under diverse conditions makes it a reliable reagent for both research and industrial applications.[1]

Table 1: Core Physicochemical and Identification Properties

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 38876-67-4[1][2][3]
Molecular Formula C₇H₄BrNO₄[1][2][3]
Molecular Weight 246.02 g/mol [1][2][3]
Appearance Light yellow crystalline powder[1]
Melting Point 172-178 °C[1]
Purity ≥95% - ≥98% (HPLC)[1][3]
InChI InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)[2]
InChIKey KWNBOCMNFKJJCK-UHFFFAOYSA-N[2]
SMILES C1=CC(=C(C(=C1)Br)C(=O)O)--INVALID-LINK--[O-][2]
MDL Number MFCD13688997[1][3]
PubChem ID 13531381[1][2]

Table 2: Computed Chemical Properties

PropertyValueReference
Topological Polar Surface Area (TPSA) 80.44 Ų[3]
LogP 2.0555[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Spectroscopic Data

While detailed, fully analyzed spectra are not always available in public databases, characteristic spectral data can be predicted based on the molecule's structure. Experimental spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from commercial suppliers.[4]

Table 3: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons (Ar-H) would appear in the downfield region. The carboxylic acid proton (COOH) would be a broad singlet, typically at a very high chemical shift (>10 ppm).
¹³C NMR Signals for the carboxyl carbon, aromatic carbons attached to the bromo and nitro groups, and other aromatic carbons would be observed at their characteristic chemical shifts.
Infrared (IR) Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, C-Br stretching, and N-O stretching of the nitro group would be present.
Mass Spectrometry (MS) The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom ([M]⁺ and [M+2]⁺ peaks with nearly equal intensity).

Reactivity and Applications

This compound is a key starting material in multi-step organic syntheses. The presence of the carboxylic acid, bromo, and nitro groups allows for a wide array of chemical transformations. It is particularly noted for its use as an intermediate in synthesizing pharmaceuticals and other fine chemicals.[1][5]

One significant application is in amination reactions, where the bromo group is substituted to introduce a nitrogen-containing functional group. This is a key step in the synthesis of 2-amino-6-nitrobenzoic acid, another important chemical intermediate.[5]

applications A This compound (Starting Material) B Organic Synthesis (e.g., Amination, Esterification) A->B Utilized in F Analytical Reagents (Ion Detection) A->F Used as C Pharmaceuticals (Anti-inflammatory, Analgesic Drugs) B->C D Agrochemicals B->D E Dyes B->E

Caption: Logical workflow of this compound applications.

Experimental Protocols

Detailed experimental procedures for specific reactions are often proprietary or published within patent literature. Below are generalized and adapted protocols for spectroscopic analysis and a key synthetic transformation involving this compound.

General Protocol for Spectroscopic Analysis

The following outlines a standard procedure for acquiring NMR, IR, and MS data for aromatic carboxylic acids like this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound.[6] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[6] Ensure complete dissolution, using gentle warming or sonication if necessary.[6]

  • Data Acquisition: Insert the tube into the spectrometer.[6] Lock the spectrometer on the solvent's deuterium signal and shim the magnetic field for homogeneity.[6] For ¹H NMR, use a 30° pulse angle and a relaxation delay of 1-2 seconds.[6] For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the isotope.[6]

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.[6] Calibrate chemical shifts using the residual solvent peak as a reference.[6]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, often using a direct insertion probe.[6]

  • Ionization: Vaporize the sample and bombard it with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.[6]

  • Analysis: Accelerate the resulting ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[6]

  • Interpretation: Identify the molecular ion peak, which for this compound will be a pair of peaks of nearly equal intensity at m/z 245 and 247, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6]

Synthesis of 2-amino-6-nitrobenzoic acid

The following protocol is adapted from patent literature describing the amination of this compound, demonstrating a key reaction of this compound.[5] This copper-catalyzed amination is an efficient method for producing 2-amino-6-nitrobenzoic acid.[5][7]

Materials:

  • This compound (24.8 g)

  • Cuprous bromide (1.2 g)

  • Isopropyl alcohol (100 g)

  • 30% Aqueous ammonia (68 g)

  • Sulfuric acid

  • Ethyl acetate

Procedure:

  • Charge a 500 mL autoclave with 24.8 g of this compound, 1.2 g of cuprous bromide, 100 g of isopropyl alcohol, and 68 g of 30% aqueous ammonia.[5]

  • Seal the autoclave and heat the mixture to 105 °C.[5][7] The reaction is typically carried out for about 15 hours.[5]

  • After the reaction is complete, cool the mixture.[7]

  • Acidify the mixture with sulfuric acid to a pH of 1-2.[5][7]

  • Extract the product three times with ethyl acetate.[5][7]

  • Collect the ethyl acetate phases and concentrate them under reduced pressure to precipitate the crude product.[5][7] The reported yield for the crude product is approximately 91%.[5][7]

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation A Charge Autoclave: - this compound - Cuprous bromide - Isopropyl alcohol - Aqueous ammonia B Heat to 105°C (approx. 15 hours) A->B C Cool Mixture B->C D Acidify with H₂SO₄ (pH 1-2) C->D E Extract with Ethyl Acetate (3x) D->E F Concentrate Ethyl Acetate Under Reduced Pressure E->F G Crude Product (2-amino-6-nitrobenzoic acid) F->G

Caption: Experimental workflow for the synthesis of 2-amino-6-nitrobenzoic acid.

Safety and Hazard Information

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be taken when handling this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Use in a well-ventilated area or under a fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

    • Avoid breathing dust.[8]

    • Wash hands thoroughly after handling.[8]

    • Store in a tightly closed container in a dry, well-ventilated place.[9]

References

An In-depth Technical Guide to 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of 2-Bromo-6-nitrobenzoic acid (CAS No. 38876-67-4), a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical structure, physicochemical properties, and provides an experimental protocol for its application in the synthesis of 2-amino-6-nitrobenzoic acid. It is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical Identity and Structure

This compound is a substituted aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a carboxylic acid group, a bromine atom, and a nitro group at positions 2, and 6, respectively.

CAS Number: 38876-67-4[1][2]

Molecular Formula: C₇H₄BrNO₄[1][2]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical and Computational Data

A summary of the key physicochemical and computational properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueReference
Molecular Weight 246.02 g/mol [1][2]
Appearance Light yellow crystalline powder
Melting Point 172-178 °C
Purity ≥95%[2]
Topological Polar Surface Area (TPSA) 80.44 Ų[2]
logP 2.0555[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]
Storage Conditions Store at room temperature[2]

Synthesis and Reactivity

This compound is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of three key functional groups: the carboxylic acid, the bromine atom, and the nitro group. The bromine atom can be displaced or participate in cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a variety of other derivatives. The carboxylic acid group can undergo esterification or amidation.

Applications in Drug Development and Research

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. It is a known intermediate in the preparation of compounds with potential anti-inflammatory and analgesic properties.[4][5] The structural motif of substituted benzoic acids is prevalent in many non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

The diverse biological activities of nitro-containing compounds make them an area of active research in medicinal chemistry.[8] The nitro group can be a key pharmacophore and is present in a range of antibacterial, antifungal, and anticancer agents.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-amino-6-nitrobenzoic acid using this compound as a starting material. This reaction demonstrates a key application of the title compound.

Reaction: Synthesis of 2-amino-6-nitrobenzoic acid from this compound.

Materials:

  • This compound (24.8 g)

  • Cuprous bromide (1.2 g)

  • Isopropanol (100 g)

  • 30% Aqueous ammonia (68 g)

  • Sulfuric acid

  • Ethyl acetate

Equipment:

  • 500 mL autoclave

  • Heating and stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge a 500 mL autoclave with 24.8 g of this compound, 1.2 g of cuprous bromide, 100 g of isopropanol, and 68 g of 30% aqueous ammonia.

  • Seal the autoclave and heat the mixture to 105 °C with stirring.

  • Maintain the reaction at 105 °C for 15 hours. The pressure is expected to decrease from approximately 1.2 MPa to 0.9 MPa during the reaction.

  • Monitor the reaction progress by sampling.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with sulfuric acid to a pH of 1-2.

  • Extract the product three times with ethyl acetate.

  • Collect the ethyl acetate phases and concentrate under reduced pressure to precipitate the crude product.

  • The resulting crude 2-amino-6-nitrobenzoic acid can be further purified if necessary. The reported yield for the crude product is approximately 91%.[9]

This copper-catalyzed amination is a mild and efficient method for producing aminobenzoic acids.[9]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of 2-amino-6-nitrobenzoic acid from this compound as described in the experimental protocol.

G start Start reactants Charge Autoclave: - this compound - Cuprous bromide - Isopropanol - 30% Aqueous ammonia start->reactants reaction Heat to 105°C for 15h with stirring reactants->reaction cooling Cool to Room Temperature reaction->cooling acidification Acidify with H₂SO₄ to pH 1-2 cooling->acidification extraction Extract with Ethyl Acetate (3x) acidification->extraction concentration Concentrate Ethyl Acetate Phases extraction->concentration product Crude 2-amino-6-nitrobenzoic acid concentration->product end End product->end

Figure 2: Synthesis Workflow

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, making it a key starting material for the synthesis of various bioactive molecules. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective and safe use in the laboratory.

References

Synthesis of 2-Bromo-6-nitrobenzoic acid from 2-bromotoluene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-6-nitrobenzoic Acid from 2-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. Initial investigations into a direct synthesis from 2-bromotoluene revealed significant challenges in achieving the desired regioselectivity during the nitration of 2-bromobenzoic acid. The established directing effects of the bromo and carboxyl groups lead to the formation of other isomers. Therefore, this guide details a more reliable, two-step pathway commencing with the synthesis of the key intermediate, 2-bromo-6-nitrotoluene, followed by its oxidation to the target molecule.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The initial strategy of oxidizing 2-bromotoluene to 2-bromobenzoic acid and subsequent nitration is hampered by poor regioselectivity, yielding undesired isomers. A more robust and selective method involves the initial synthesis of 2-bromo-6-nitrotoluene, followed by the oxidation of the methyl group to a carboxylic acid. This approach ensures the correct positioning of the bromo and nitro substituents on the aromatic ring.

The overall transformation is outlined below:

G Overall Synthetic Transformation A 2-Methyl-3-nitroaniline B 2-Bromo-6-nitrotoluene A->B Sandmeyer Reaction C This compound B->C Oxidation

Caption: Overall synthetic pathway to this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-6-nitrotoluene

This stage involves a Sandmeyer-type reaction starting from 2-methyl-3-nitroaniline. The amine group is first diazotized and then substituted with a bromine atom.

Experimental Workflow:

G Workflow for the Synthesis of 2-Bromo-6-nitrotoluene cluster_0 Diazotization cluster_1 Sandmeyer Reaction cluster_2 Work-up and Purification A Suspend 2-methyl-3-nitroaniline in H₂O and HBr B Heat to reflux A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D F Add diazonium salt solution D->F E Prepare CuBr in HBr/H₂O E->F G Stir at room temperature F->G H Heat to 70 °C G->H I Pour into ice water H->I J Extract with CH₂Cl₂ I->J K Wash with NaHCO₃ and brine J->K L Dry, filter, and concentrate K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the synthesis of 2-bromo-6-nitrotoluene.

Detailed Methodology:

  • In a suitable reaction vessel, suspend 2-methyl-3-nitroaniline (45.6 g, 0.3 mol) in a mixture of water (200 mL) and 40% aqueous hydrobromic acid (100 mL).[1]

  • Heat the suspension to reflux for 10 minutes, then cool to 0°C in an ice bath.[1]

  • Slowly add a solution of sodium nitrite (20.7 g, 0.3 mol) in water (100 mL) dropwise, ensuring the temperature is maintained at or below 5°C.[1]

  • Continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.[1]

  • In a separate flask, prepare a stirred mixture of cuprous bromide (43.1 g, 0.3 mol) in hydrobromic acid (150 mL) and water (150 mL).[1]

  • Slowly add the cold diazonium salt solution to the cuprous bromide mixture.[1]

  • After the addition is complete, continue stirring at room temperature for 30 minutes, then heat the reaction mixture to 70°C for 1 hour.[1]

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 400 mL).[1]

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography using petroleum ether as the eluent to yield 2-bromo-6-nitrotoluene as a pale yellow solid.[1]

Stage 2: Oxidation of 2-Bromo-6-nitrotoluene to this compound

The final step is the oxidation of the methyl group of 2-bromo-6-nitrotoluene to a carboxylic acid using a strong oxidizing agent such as potassium permanganate.

Experimental Workflow:

G Workflow for the Oxidation of 2-Bromo-6-nitrotoluene cluster_0 Oxidation cluster_1 Work-up cluster_2 Purification A Dissolve 2-bromo-6-nitrotoluene in aqueous solution B Add KMnO₄ A->B C Heat to reflux B->C D Cool and filter off MnO₂ C->D E Acidify filtrate with HCl D->E F Collect precipitate by filtration E->F G Wash precipitate with cold water F->G H Recrystallize from a suitable solvent G->H

Caption: Experimental workflow for the oxidation of 2-bromo-6-nitrotoluene.

Detailed Methodology (Representative Protocol):

This protocol is adapted from established procedures for the oxidation of similar substituted toluenes.

  • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place 2-bromo-6-nitrotoluene.

  • Add a solution of potassium permanganate in water.

  • Heat the mixture to reflux with vigorous stirring until the purple color of the permanganate has been discharged, which may take several hours.

  • After the reaction is complete, cool the mixture and filter to remove the manganese dioxide precipitate.

  • Wash the manganese dioxide cake with hot water.

  • Combine the filtrates and concentrate under reduced pressure.

  • Acidify the concentrated filtrate with concentrated hydrochloric acid until no further precipitation is observed.

  • Cool the mixture in an ice bath and collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold water and dry.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 2-Bromo-6-nitrotoluene

Reagent/ParameterMolar EquivalentQuantity
2-Methyl-3-nitroaniline145.6 g (0.3 mol)
40% Hydrobromic Acid-100 mL
Sodium Nitrite120.7 g (0.3 mol)
Cuprous Bromide143.1 g (0.3 mol)
Reaction Temperature-0-70 °C
Reaction Time-~2 hours
Yield Up to 89% [1]

Table 2: Reagents and Conditions for the Oxidation of 2-Bromo-6-nitrotoluene (Representative)

Reagent/ParameterMolar EquivalentNotes
2-Bromo-6-nitrotoluene1-
Potassium Permanganate~2.4A slight excess is typically used.
Water-Sufficient to dissolve reagents.
Concentrated HCl-For acidification during work-up.
Reaction Temperature-Reflux
Reaction Time-Variable, monitor by color change.
Expected Yield Moderate to good

Signaling Pathways and Logical Relationships

The regioselectivity of electrophilic aromatic substitution is a critical consideration in this synthetic design. The following diagram illustrates the directing effects of the substituents on a benzene ring, explaining why the direct nitration of 2-bromobenzoic acid is problematic.

G Directing Effects in the Nitration of 2-Bromobenzoic Acid A 2-Bromobenzoic Acid B -COOH group (meta-directing, deactivating) A->B C -Br group (ortho, para-directing, deactivating) A->C D Nitration (HNO₃/H₂SO₄) B->D C->D E Mixture of Isomers (e.g., 2-Bromo-5-nitrobenzoic acid, 2-Bromo-3-nitrobenzoic acid) D->E F Desired Product: This compound (Not the major product) D->F

Caption: Directing effects influencing the nitration of 2-bromobenzoic acid.

References

2-Bromo-6-nitrobenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Bromo-6-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. The compound is generally described as being soluble in organic solvents[1].

Solubility Data for the Structural Analog: 3-Nitrobenzoic Acid

To provide a quantitative frame of reference, this section presents solubility data for 3-Nitrobenzoic acid, a structural analog of this compound. The solubility of nitro-derivatives of benzoic acid generally follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water[2][3]. The data presented in Table 1 was determined experimentally across a range of temperatures[3].

Table 1: Quantitative Solubility of 3-Nitrobenzoic Acid in Various Organic Solvents

Temperature (K)Methanol (mole fraction)Ethanol (mole fraction)Ethyl Acetate (mole fraction)Acetonitrile (mole fraction)Dichloromethane (mole fraction)Toluene (mole fraction)Water (mole fraction)
273.150.08570.06830.05120.03450.00980.00310.0004
283.150.11020.08810.06780.04670.01350.00430.0006
293.150.13890.11150.08890.06210.01820.00600.0008
303.150.17250.13910.11530.08150.02430.00820.0011
313.150.21180.17150.14780.10570.03210.01110.0015
323.150.25760.20930.18720.13550.04200.01490.0020

Data sourced from Zhang, Y., et al. (2013). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.[3]

Experimental Protocols for Solubility Determination

The equilibrium or thermodynamic solubility of a compound is a critical parameter. The shake-flask method is a widely recognized and reliable technique for determining this value[4][5]. The following protocol outlines the steps to determine the solubility of this compound in an organic solvent.

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment:

  • This compound (solid)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure all solid particles are removed, either centrifuge the sample and take the supernatant or filter the solution using a syringe filter compatible with the organic solvent.

  • Analysis:

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry[6]. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or molarity.

Visualization of Workflows and Relationships

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess solid to a known volume of solvent equil Agitate at constant temperature for 24-72 hours prep->equil sep Centrifuge or filter to remove undissolved solid equil->sep analysis Dilute and measure concentration (e.g., HPLC, UV-Vis) sep->analysis result Calculate Solubility analysis->result drug_development_impact cluster_solubility Core Physical Property cluster_impact Impacted Stages of Drug Development sol Solubility synthesis Synthesis & Purification sol->synthesis Dictates solvent selection for reaction and crystallization formulation Formulation Development sol->formulation Influences dosage form design (e.g., solutions, suspensions) bioavailability Bioavailability sol->bioavailability Rate-limiting step for absorption of poorly soluble compounds toxicology Toxicology Studies sol->toxicology Affects achievable concentrations in in-vitro and in-vivo testing

References

Spectroscopic Analysis of 2-Bromo-6-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-nitrobenzoic acid, a key intermediate in organic synthesis. This document presents available experimental and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

This compound is an aromatic carboxylic acid with the molecular formula C₇H₄BrNO₄. Its structure consists of a benzene ring substituted with a carboxylic acid group, a bromine atom, and a nitro group at positions 1, 2, and 6, respectively.

Molecular Structure:

Key Properties:

  • CAS Number: 38876-67-4

  • Molecular Weight: 246.02 g/mol

  • Appearance: Typically a light yellow crystalline powder.

Spectroscopic Data

The following sections provide a detailed summary of the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 - 8.0m2HAromatic Protons
~7.8 - 7.6m1HAromatic Proton
~13.0 (broad)s1HCarboxylic Acid Proton

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data

Due to the limited availability of direct experimental data, predicted ¹³C NMR chemical shifts are provided below. These predictions are based on computational models and analysis of similar structures.

Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~148C-NO₂
~135C-Br
~133Aromatic CH
~130Aromatic CH
~125Aromatic C-COOH
~124Aromatic CH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
1710-1680StrongC=O stretch (Carboxylic Acid)
1550-1500StrongN-O asymmetric stretch (Nitro group)
1370-1330StrongN-O symmetric stretch (Nitro group)
~1600, ~1475Medium-WeakC=C stretch (Aromatic Ring)
~750StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z RatioRelative IntensityAssignment
245/247High[M]⁺ (Molecular ion, characteristic bromine isotope pattern)
228/230Medium[M-OH]⁺
200/202Medium[M-COOH]⁺
154Medium[M-Br-NO₂]⁺
76High[C₆H₄]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

Instrument Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: 50-300 m/z

  • Source Temperature: 200-250 °C

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Sample Place on ATR Crystal (for IR) Sample->Solid_Sample Direct_Probe Load on Direct Insertion Probe (for MS) Sample->Direct_Probe NMR_Acq NMR Spectrometer Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer Solid_Sample->IR_Acq MS_Acq Mass Spectrometer Direct_Probe->MS_Acq NMR_Process Process FID (FT, Phasing, Baseline) NMR_Acq->NMR_Process IR_Process Process Interferogram (FT, Background Subtraction) IR_Acq->IR_Process MS_Process Analyze Mass Spectrum (Peak Identification) MS_Acq->MS_Process Structure_Elucidation Structure Elucidation & Verification NMR_Process->Structure_Elucidation IR_Process->Structure_Elucidation MS_Process->Structure_Elucidation

Caption: General workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Start Spectroscopic Data (NMR, IR, MS) NMR_Shifts Chemical Shifts (Proton & Carbon Environments) Start->NMR_Shifts IR_Functional_Groups Characteristic Frequencies (Functional Group Identification) Start->IR_Functional_Groups MS_Molecular_Ion Molecular Ion Peak (Molecular Weight) Start->MS_Molecular_Ion NMR_Coupling Coupling Patterns (Neighboring Protons) NMR_Shifts->NMR_Coupling NMR_Integration Integration (Proton Ratios) NMR_Coupling->NMR_Integration Final_Structure Confirmed Structure of This compound NMR_Integration->Final_Structure IR_Functional_Groups->Final_Structure MS_Isotope Isotopic Pattern (Presence of Bromine) MS_Molecular_Ion->MS_Isotope MS_Fragmentation Fragmentation Pattern (Structural Fragments) MS_Isotope->MS_Fragmentation MS_Fragmentation->Final_Structure

Caption: Logical flow for the interpretation of spectroscopic data.

2-Bromo-6-nitrobenzoic Acid: A Core Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-nitrobenzoic acid, a highly functionalized aromatic carboxylic acid, has emerged as a critical building block in the landscape of modern organic synthesis and drug discovery. Its unique structural arrangement, featuring a carboxylic acid, a bromine atom, and a nitro group in a specific ortho- and meta-relationship, provides a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical properties, and its pivotal role as a synthesis intermediate, particularly in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38876-67-4
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.02 g/mol [1]
Appearance Light yellow crystalline powder
Melting Point 172-178 °C
Purity (Typical) ≥98% (HPLC)
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone.

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H NMR Spectra available from chemical suppliers.
¹³C NMR Spectra available from chemical suppliers.
Infrared (IR) Spectra available from chemical suppliers.
Mass Spectrometry (MS) Spectra available from chemical suppliers.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the oxidation of 2-bromo-6-nitrotoluene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound from 2-Bromo-6-nitrotoluene

Materials:

  • 2-Bromo-6-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium hydroxide in water is prepared. 2-bromo-6-nitrotoluene is then added to this solution.

  • Oxidation: The mixture is heated to reflux. Potassium permanganate is added portion-wise over a period of time to control the exothermic reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess potassium permanganate is quenched by the addition of ethanol. The manganese dioxide precipitate is removed by filtration.

  • Acidification and Isolation: The filtrate is cooled in an ice bath and acidified with concentrated hydrochloric acid until a precipitate is formed.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a light yellow crystalline solid.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_workup Work-up & Purification cluster_product Final Product A 2-Bromo-6-nitrotoluene B KMnO4, NaOH Reflux A->B C Filtration B->C D Acidification (HCl) C->D E Recrystallization D->E F This compound E->F

Synthetic workflow for this compound.

Role as a Synthesis Intermediate in Drug Development

The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes this compound a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP enzymes are crucial for DNA repair, and their inhibition can lead to the selective killing of cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[2][3]

The synthesis of various PARP inhibitors involves the initial conversion of this compound to 2-amino-6-nitrobenzoic acid. This transformation is a key step that introduces an amino group, which is essential for the subsequent construction of the core heterocyclic structures of these drugs.

Experimental Protocol: Amination of this compound

A patented method for the synthesis of 2-amino-6-nitrobenzoic acid from this compound is detailed below.[4]

Materials:

  • This compound

  • Cuprous bromide (CuBr)

  • 30% Aqueous ammonia

  • Isopropanol

  • Sulfuric acid (H₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: A 500 mL autoclave is charged with 24.8 g of this compound, 1.2 g of cuprous bromide, 100 g of isopropanol, and 68 g of 30% aqueous ammonia.[4]

  • Reaction: The sealed autoclave is heated to 105 °C, and the reaction is maintained for 15 hours. The pressure within the system is observed to decrease during the reaction.[4]

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. Sulfuric acid is added to acidify the mixture to a pH of 1-2. The product is then extracted three times with ethyl acetate.[4]

  • Purification: The combined ethyl acetate phases are concentrated under reduced pressure to precipitate the crude 2-amino-6-nitrobenzoic acid. The reported yield for the crude product is approximately 91%.[4]

Signaling_Pathway cluster_intermediate Key Intermediate cluster_transformation Key Transformation cluster_product Versatile Building Block cluster_application Therapeutic Target A This compound B Amination A->B C 2-Amino-6-nitrobenzoic Acid B->C D Synthesis of PARP Inhibitors C->D Further Elaboration

Role of this compound in PARP inhibitor synthesis.

Synthesis of Bioactive Heterocycles

Beyond PARP inhibitors, this compound serves as a precursor for a variety of bioactive heterocyclic compounds. The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amine, which can then be further functionalized to construct diverse heterocyclic systems. This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value pharmaceutical compounds. Its well-defined reactivity and the availability of robust synthetic protocols for its preparation and subsequent transformations make it an indispensable tool for medicinal chemists and process development scientists. The continued exploration of its synthetic utility is expected to lead to the discovery and development of novel therapeutics for a range of diseases.

References

A Technical Guide to the Potential Biological Activities of 2-Bromo-6-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acids are a well-established class of compounds with a broad spectrum of biological activities, making them valuable scaffolds in medicinal chemistry. The presence of both a bromo and a nitro group on the benzoic acid ring, as in 2-Bromo-6-nitrobenzoic acid, offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the bromine atom, makes derivatives of this molecule compelling candidates for investigation. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document details synthetic strategies, experimental protocols for biological evaluation, and visualizes key workflows and potential mechanisms of action to support further research and development in this area.

Introduction

Benzoic acid and its derivatives have long been recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The functionalization of the benzoic acid core allows for the fine-tuning of its biological activity. This compound is a particularly interesting starting material for the synthesis of novel bioactive compounds due to its distinct substitution pattern. The ortho-bromo and ortho-nitro substituents create a unique chemical environment that can influence the molecule's reactivity and its interactions with biological targets. While direct and extensive research on the biological activities of a wide range of this compound derivatives is not yet abundant in publicly available literature, the known activities of related bromo- and nitro-substituted compounds provide a strong rationale for their investigation. This guide aims to synthesize the current understanding of related compounds to predict and guide the exploration of this compound derivatives as potential therapeutic agents.

Synthetic Strategies and Potential Derivatives

The this compound scaffold allows for derivatization at the carboxylic acid group, as well as potential modifications involving the bromo and nitro groups.

Amide and Ester Derivatives

The carboxylic acid moiety can be readily converted into a variety of amides and esters. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, as the amide group is a key feature in many biologically active molecules.

Potential Derivatives:

  • Amides: Reaction with a diverse range of primary and secondary amines can yield a library of N-substituted amides.

  • Esters: Esterification with various alcohols can produce a series of ester derivatives.

Heterocyclic Derivatives

The functional groups on this compound can be utilized to construct various heterocyclic systems, which are often associated with significant pharmacological activity. For instance, the carboxylic acid can be a precursor for the synthesis of benzoxazinones or other fused ring systems.

Potential Biological Activities

Based on the known biological activities of structurally related compounds, derivatives of this compound are predicted to have potential in the following areas:

Anticancer Activity

Nitroaromatic compounds have been investigated for their anticancer properties, often linked to their ability to be bioreduced in hypoxic tumor environments to generate cytotoxic species. The presence of a bromo substituent can further enhance this activity. For instance, certain bromo-substituted benzimidazole derivatives have shown strong cytotoxicity against colon and hepatocellular carcinoma cell lines.[1]

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties. The nitro group is a common feature in many antimicrobial drugs, where its reduction within microbial cells leads to the formation of reactive nitrogen species that can damage cellular components. The lipophilicity and electronic effects of the bromo substituent could modulate the uptake and activity of these compounds in bacteria and fungi. Studies on other substituted benzoic acids have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

Enzyme Inhibition

The rigid structure and electronic properties of this compound derivatives make them potential candidates as enzyme inhibitors.

  • Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: Benzoic acid derivatives have been identified as inhibitors of AChE and CAs, enzymes implicated in neurodegenerative diseases like Alzheimer's.[3]

  • Other Potential Targets: The diverse chemical space accessible from this scaffold suggests that derivatives could be designed to target other enzymes, such as kinases or proteases, which are often dysregulated in various diseases.

Quantitative Data

Table 1: Hypothetical Anticancer Activity of 2-Bromo-6-nitrobenzamide Derivatives

Compound IDR-group on AmideCell LineIC50 (µM)
2B6N-A01 PhenylHCT-116Data to be determined
2B6N-A02 4-ChlorophenylHCT-116Data to be determined
2B6N-A03 2-ThienylHepG2Data to be determined
Doxorubicin (Positive Control)HCT-116/HepG2Reference Value

Table 2: Hypothetical Antimicrobial Activity of this compound Esters

Compound IDR-group on EsterS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2B6N-E01 MethylData to be determinedData to be determinedData to be determined
2B6N-E02 EthylData to be determinedData to be determinedData to be determined
2B6N-E03 IsopropylData to be determinedData to be determinedData to be determined
Ciprofloxacin (Positive Control)Reference ValueReference ValueN/A
Fluconazole (Positive Control)N/AN/AReference Value

Table 3: Hypothetical Enzyme Inhibition by this compound Derivatives

Compound IDTarget EnzymeKᵢ (nM)Inhibition Type
2B6N-H01 AcetylcholinesteraseData to be determinedData to be determined
2B6N-H02 Carbonic Anhydrase IData to be determinedData to be determined
2B6N-H03 Carbonic Anhydrase IIData to be determinedData to be determined
Tacrine (AChE Inhibitor)Reference ValueMixed-type
Acetazolamide (CA Inhibitor)Reference ValueCompetitive

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound derivatives.

Synthesis of 2-Bromo-6-nitrobenzamides (General Protocol)
  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (2.0-3.0 eq) and a catalytic amount of dimethylformamide (DMF). Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-bromo-6-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane. Cool the solution to 0 °C in an ice bath. Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired amide.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours (or longer for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the buffer. Prepare a solution of acetylcholinesterase enzyme.

  • Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Add the acetylcholinesterase enzyme solution and incubate for a short period.

  • Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • Data Analysis: Calculate the rate of reaction. Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor). Calculate the IC50 value from the dose-response curve.

Visualizations

Synthetic Workflow

G General Synthetic Workflow for 2-Bromo-6-nitrobenzamides A This compound C 2-Bromo-6-nitrobenzoyl Chloride A->C Acid Chloride Formation B Thionyl Chloride, cat. DMF E 2-Bromo-6-nitrobenzamide Derivative C->E Amidation D Primary or Secondary Amine, Base F Purification (Chromatography/Recrystallization) E->F

Caption: Synthetic workflow for 2-Bromo-6-nitrobenzamides.

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Broth Microdilution Assay A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Incubate at Appropriate Temperature C->D E Visually Assess for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial susceptibility testing.

Signaling Pathway: Enzyme Inhibition

G Mechanism of Competitive Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P k_cat I Inhibitor (I) (e.g., 2-Bromo-6-nitrobenzoic acid derivative)

Caption: Competitive enzyme inhibition model.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, area of medicinal chemistry. The unique combination of functional groups on this scaffold provides a strong foundation for the development of novel compounds with potential anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide has outlined the rationale for investigating these derivatives, provided detailed experimental protocols for their synthesis and biological evaluation, and offered a framework for the presentation of quantitative data. It is anticipated that further research into this class of compounds will yield valuable insights and potentially lead to the discovery of new therapeutic agents.

References

2-Bromo-6-nitrobenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromo-6-nitrobenzoic acid (CAS No. 38876-67-4). The information herein is intended to support laboratory safety and procedural development for professionals in research and drug development.

Chemical and Physical Properties

This compound is a chemical intermediate utilized in the synthesis of various compounds.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueSource
Molecular Formula C₇H₄BrNO₄[1][2][3]
Molecular Weight 246.02 g/mol [2][3]
Appearance Light yellow crystalline powder[1]
Purity ≥95% - ≥98% (HPLC)[1][2]
Melting Point 172-178 °C[1]
Storage Temperature Room temperature or 0-8 °C[1][2]
Topological Polar Surface Area (TPSA) 80.44 Ų[2]
LogP 2.0555[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 2[2]

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.

Hazard ClassCategoryGHS CodeDescription
Acute Toxicity, Oral4H302Harmful if swallowed[3]
Skin Corrosion/Irritation2H315Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2H319Causes serious eye irritation[3]
Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation)3H335May cause respiratory irritation[3]

GHS Pictogram:

alt text

Signal Word: Warning[3]

Safe Handling and Experimental Protocols

Proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat Store->PPE Prepare for Experiment FumeHood Handle in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Carefully to Avoid Dust FumeHood->Weighing Reaction Perform Experimental Procedures Weighing->Reaction Segregate Segregate Waste Reaction->Segregate Post-Experiment Label Label Waste Container 'Hazardous Waste' Segregate->Label Dispose Dispose via Approved Waste Disposal Service Label->Dispose

Safe handling workflow for this compound.
Experimental Protocols:

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

  • Respiratory Protection: If handling outside of a fume hood or if dust is generated, use a NIOSH-approved respirator.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures vary from room temperature to 0-8 °C.[1][2] Consult the supplier's specific recommendations.

Spill and Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

  • Spills: In case of a spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal. Avoid generating dust.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. This material should be considered hazardous waste.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The GHS classifications are based on the available data for the compound and similar chemical structures. It is known to be harmful if swallowed and causes skin, eye, and respiratory irritation.[3]

First-Aid Measures

ExposureFirst-Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Material Safety Data Sheet (MSDS) from your supplier before handling this chemical.

References

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitrobenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its unique substitution pattern, featuring a bromine atom and a nitro group ortho to the carboxylic acid, provides a scaffold for diverse chemical transformations. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this compound, providing detailed experimental protocols for key transformations. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to offer a comprehensive understanding for researchers in organic synthesis and drug development.

Discovery and Historical Context

The first documented synthesis of this compound, referred to as 6-Bromo-2-nitrobenzoic acid in the original literature, was reported in 1952 by Erickson, Dechary, and Pullig in the Journal of the American Chemical Society.[1] Prior to this, while other isomers of bromo-2-nitrobenzoic acid were known, their preparation was often low-yielding or not well-established. The work by Erickson and his team described 6-Bromo-2-nitrobenzoic acid as a new compound, which they synthesized in excellent yield from 6-nitroanthranilic acid.[1] This discovery provided a reliable method to access this specific isomer, paving the way for its use in further chemical synthesis.

The historical synthesis relies on the Sandmeyer reaction, a well-established method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. In this context, the amino group of 6-nitroanthranilic acid is diazotized and subsequently displaced by a bromine atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₄BrNO₄
Molecular Weight 246.01 g/mol
CAS Number 38876-67-4
Appearance Solid
Melting Point 177.3-177.5 °C[1]

Synthetic Methodologies

The synthesis of this compound has primarily revolved around two key strategies: the Sandmeyer reaction of 6-nitroanthranilic acid and the oxidation of 2-bromo-6-nitrotoluene.

Historical Synthesis via Sandmeyer Reaction

The original and most direct synthesis of this compound involves the diazotization of 6-nitroanthranilic acid followed by a Sandmeyer reaction with cuprous bromide. This method remains a reliable route to this compound.

Reaction Scheme:

G 6-Nitroanthranilic acid 6-Nitroanthranilic acid Diazonium Salt Diazonium Salt 6-Nitroanthranilic acid->Diazonium Salt NaNO2, HBr This compound This compound Diazonium Salt->this compound CuBr

Caption: Synthesis of this compound via Sandmeyer reaction.

This protocol is based on the principles of the Sandmeyer reaction and the historical context of the first synthesis.

Materials:

  • 6-Nitroanthranilic acid

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr), 48%

  • Cuprous bromide (CuBr)

  • Ice

  • Distilled water

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 6-nitroanthranilic acid in a mixture of hydrobromic acid and water. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of cuprous bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases. Cool the reaction mixture in an ice bath to precipitate the crude product.

  • Purification: Collect the crude this compound by vacuum filtration and wash with cold water. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product. The original synthesis reported a melting point of 177.3-177.5 °C for the purified large, white needles.[1]

Synthesis via Oxidation of 2-Bromo-6-nitrotoluene

An alternative and commonly employed strategy for the synthesis of substituted benzoic acids is the oxidation of the corresponding toluene derivative. In this case, 2-bromo-6-nitrotoluene can be oxidized to this compound using a strong oxidizing agent such as potassium permanganate or sodium dichromate.

Reaction Scheme:

G 2-Bromo-6-nitrotoluene 2-Bromo-6-nitrotoluene This compound This compound 2-Bromo-6-nitrotoluene->this compound KMnO4 or Na2Cr2O7, H2SO4 G cluster_0 Historical Synthesis Workflow start_hist Start: 6-Nitroanthranilic acid diazotization Diazotization (NaNO2, HBr, 0-5 °C) start_hist->diazotization sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer isolation_hist Isolation & Purification (Filtration, Recrystallization) sandmeyer->isolation_hist end_hist End Product: This compound isolation_hist->end_hist G cluster_1 Oxidation Synthesis Workflow start_ox Start: 2-Bromo-6-nitrotoluene oxidation Oxidation (KMnO4, KOH, 100 °C) start_ox->oxidation workup_ox Work-up (Steam Distillation, Filtration) oxidation->workup_ox isolation_ox Isolation & Purification (Acidification, Filtration, Recrystallization) workup_ox->isolation_ox end_ox End Product: This compound isolation_ox->end_ox

References

An In-depth Technical Guide to the Reactivity of Functional Groups in 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-nitrobenzoic acid is a multifaceted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive analysis of the reactivity of its three key functional groups: the carboxylic acid, the nitro group, and the bromo group. The unique ortho-positioning of the bromo and nitro substituents creates a sterically hindered and electronically distinct environment, profoundly influencing the reactivity of each functional group. This document details the electronic and steric effects at play, provides predicted and reported physicochemical data, outlines detailed experimental protocols for key transformations, and presents logical workflows and reaction mechanisms through Graphviz diagrams. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of this and structurally related molecules.

Physicochemical Properties

The reactivity of this compound is intrinsically linked to its physicochemical properties. The presence of two strong electron-withdrawing groups, the nitro (-NO₂) and bromo (-Br) groups, ortho to the carboxylic acid function, dictates its electronic and steric characteristics.

PropertyValueSource
CAS Number 38876-67-4[PubChem][1]
Molecular Formula C₇H₄BrNO₄[PubChem][1]
Molecular Weight 246.01 g/mol [PubChem][1]
Melting Point 172-178 °CChem-Impex
pKa (Predicted) ~1.5 - 2.0Inferred from ortho-effect studies
Appearance Light yellow crystalline powderChem-Impex

Reactivity of the Carboxylic Acid Group

The carboxylic acid group in this compound is highly acidic and sterically hindered, which are the two defining features of its reactivity.

Acidity and the Ortho Effect

The acidity of a benzoic acid is significantly influenced by the electronic nature of its substituents. Both the bromo and nitro groups are strongly electron-withdrawing, which stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid (lowering the pKa).

Esterification: Overcoming Steric Hindrance

The steric hindrance imposed by the two ortho substituents makes the esterification of this compound challenging under standard Fischer esterification conditions.[4][5] The bulky groups physically block the approach of an alcohol molecule to the carboxylic acid's carbonyl carbon.

To achieve successful esterification, more forcing conditions or alternative methods are required.

Experimental Protocol: Esterification of this compound

This protocol is adapted from general procedures for the esterification of sterically hindered benzoic acids.

Materials:

  • This compound

  • Methanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a large excess of methanol (e.g., 20-50 eq), cautiously add concentrated sulfuric acid (0.2-0.3 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for an extended period (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-bromo-6-nitrobenzoate.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Logical Workflow for Esterification:

Esterification_Workflow start Start dissolve Dissolve this compound in excess Methanol start->dissolve acidify Add conc. H2SO4 at 0 °C dissolve->acidify reflux Reflux for 12-24h (Monitor by TLC) acidify->reflux workup Aqueous Workup (H2O, NaHCO3, Brine) reflux->workup extract Extract with CH2Cl2 workup->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Methyl 2-bromo-6-nitrobenzoate purify->product

Caption: Workflow for the esterification of this compound.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.

Reduction to an Amine

The reduction of the nitro group in this compound can be achieved using various reducing agents. However, the choice of reagent is crucial to avoid the reduction of the carboxylic acid or the cleavage of the carbon-bromine bond. Catalytic hydrogenation is a common method, but care must be taken as some catalysts can also promote dehalogenation.[6] Metal-acid systems, such as tin or iron in the presence of hydrochloric acid, are also effective.[6]

Experimental Protocol: Reduction of the Nitro Group

This protocol outlines a general procedure for the reduction of an aromatic nitro group using tin(II) chloride.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-Amino-6-bromobenzoic acid by recrystallization or column chromatography.

Reaction Mechanism: Nitro Group Reduction

Nitro_Reduction nitro Ar-NO2 nitroso Ar-NO nitro->nitroso + 2e-, + 2H+ hydroxylamine Ar-NHOH nitroso->hydroxylamine + 2e-, + 2H+ amine Ar-NH2 hydroxylamine->amine + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group to an amine.

Reactivity of the Bromo Group

The bromo group on the aromatic ring is a versatile handle for various transformations, most notably nucleophilic aromatic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNA)

The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom significantly activates the aromatic ring towards nucleophilic attack.[4][7] The nitro group can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[8][9]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a general procedure for the substitution of the bromo group with an amine.

Materials:

  • This compound

  • Amine (e.g., aniline, piperidine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethylformamide (DMF) or other polar apathetic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).

  • Add dry DMF as the solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the product by recrystallization or column chromatography.

Mechanism of Nucleophilic Aromatic Substitution:

SNAr_Mechanism reactant Ar-Br + Nu- intermediate [Meisenheimer Complex]- reactant->intermediate Addition product Ar-Nu + Br- intermediate->product Elimination

Caption: General mechanism for nucleophilic aromatic substitution (SNAr).

Conclusion

The reactivity of this compound is a fascinating interplay of steric and electronic effects. The ortho-positioning of the bromo and nitro groups creates a sterically congested environment around the carboxylic acid, necessitating tailored synthetic approaches for reactions like esterification. Simultaneously, these electron-withdrawing groups activate the aromatic ring for nucleophilic substitution at the bromine-bearing carbon and enhance the acidity of the carboxylic acid. The nitro group itself serves as a valuable precursor to an amino group through reduction. A thorough understanding of these competing and cooperative effects is paramount for the successful application of this versatile building block in the synthesis of novel chemical entities for research and development in the pharmaceutical and materials science sectors.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 2-Bromo-6-nitrobenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-6-nitrobenzoic acid and its derivatives are valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—on the aromatic ring provides a versatile scaffold for a wide range of chemical transformations. This allows for the synthesis of complex molecules, including non-steroidal anti-inflammatory drugs, anticancer agents, and functional materials.[1] These application notes provide detailed protocols for the primary synthetic routes to the this compound core and its subsequent derivatization.

Part I: Synthesis of this compound

Two primary and effective routes for the synthesis of the this compound scaffold are the Sandmeyer reaction starting from 6-nitroanthranilic acid and the oxidation of 2-bromo-6-nitrotoluene.

Route A: Sandmeyer Reaction from 6-Nitroanthranilic Acid

The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[2][3] This route offers an excellent yield for producing 6-bromo-2-nitrobenzoic acid from 6-nitroanthranilic acid.[4] The process involves two key steps: diazotization of the amine followed by a copper(I) bromide-mediated substitution.[5][6]

Step 1: Diazotization of 6-Nitroanthranilic Acid

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 6-nitroanthranilic acid (1.0 eq) in a mixture of water and concentrated hydrobromic acid (48%).

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.[5]

Step 2: Copper-Catalyzed Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in concentrated hydrobromic acid.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure the reaction goes to completion.[8]

  • Cool the mixture to room temperature and then pour it into a large volume of ice water to precipitate the crude product.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts and acid, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Sandmeyer_Route cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A 6-Nitroanthranilic Acid B Diazotization A->B 1. NaNO₂, HBr 2. 0-5 °C C Diazonium Salt Intermediate B->C D Sandmeyer Reaction C->D CuBr, HBr Heat E This compound D->E

Caption: Synthetic pathway via the Sandmeyer reaction.

Route B: Oxidation of 2-Bromo-6-nitrotoluene

This route utilizes the readily available 2-bromo-6-nitrotoluene as the starting material. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). This method is straightforward and effective for producing various substituted benzoic acids.[9]

  • To a round-bottom flask equipped with a reflux condenser, add 2-bromo-6-nitrotoluene (1.0 eq) and a mixture of water and pyridine.

  • Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring.

  • Slowly add potassium permanganate (KMnO₄) (2.0-3.0 eq) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed. Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water.

  • Combine the filtrate and washings and cool in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the this compound.

  • Collect the white or pale-yellow precipitate by vacuum filtration, wash with cold water, and dry.

  • Recrystallization from an appropriate solvent can be performed for further purification.

Oxidation_Route cluster_start Starting Material cluster_process Reaction cluster_end Final Product A 2-Bromo-6-nitrotoluene B Oxidation A->B 1. KMnO₄, Pyridine/H₂O 2. Reflux C This compound B->C Acidic Workup (HCl) Derivatization_Workflow cluster_derivatives Derivative Synthesis Pathways A This compound B Ester Derivative A->B Esterification (R-OH, H⁺) C Amide Derivative A->C Amide Coupling (R-NH₂, Coupling Agent) D Biaryl Derivative (Suzuki Coupling) A->D C-C Coupling (Ar-B(OH)₂, Pd Catalyst) E Amino Derivative (Nitro Reduction) A->E Reduction (Fe, NH₄Cl)

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-6-nitrobenzoic acid. This versatile building block is a key intermediate in the synthesis of various biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to serve as a valuable resource for the efficient synthesis of 2-aryl-6-nitrobenzoic acid derivatives.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[2] This reaction is favored in drug discovery and development due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2]

This compound is a particularly useful substrate, as the resulting 2-aryl-6-nitrobenzoic acid products contain three distinct functional groups—a carboxylic acid, a nitro group, and the newly introduced aryl moiety—that can be further manipulated to create complex molecular architectures.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle that is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Data Presentation: Representative Reaction Conditions

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Various Aryl Boronic Acids/Esters [1][4]

EntryAryl Boronic Acid/EsterProductSolvent/H₂O (4:1)Yield (%) [a]
1Tolyl boronic acid6-Tolylbenzo[d]thiazol-2-amineToluene65
2Tolyl boronic acid6-Tolylbenzo[d]thiazol-2-amineDioxane75
34-Methoxyphenyl boronic acid6-(4-Methoxyphenyl)benzo[d]thiazol-2-amineDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester6-(3,5-Bis(trifluoromethyl)phenyl)benzo[d]thiazol-2-amineDioxaneHigh
5Phenylboronic acid6-Phenylbenzo[d]thiazol-2-amineDioxane80

[a] Isolated yield. Conditions: 95 °C, 31 h.[4]

Table 2: Optimization of Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid in Water [5]

EntryCatalyst (mol%)Base (3.0 mmol)Time (h)Yield (%)
10.05K₂CO₃0.556
20.1K₂CO₃0.582
30.1K₂CO₃1.589
40.1NaHCO₃1.565
50.1KOH1.552

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids. It is important to note that optimization of the reaction conditions may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure for Suzuki Coupling in a Toluene/Water Solvent System

This protocol is adapted from procedures for similar substituted bromobenzoic acids.[3]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene and Water (4:1 ratio, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Suzuki Coupling in an Aqueous Medium at Room Temperature

This protocol is based on a green chemistry approach developed for other bromobenzoic acids.[5]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and K₂CO₃ (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • After the reaction is complete, the precipitate in the mixture is filtered and washed with distilled water.

  • To remove by-products from the homo-coupling of the aryl boronic acid, the precipitate is dissolved in boiling water (100 mL) for 10 minutes and filtered immediately under decompression.

  • The resulting solid is the desired 2-aryl-6-nitrobenzoic acid product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Setup Reaction Setup - Add reactants, catalyst, base - Inert atmosphere Solvent Solvent Addition - Add degassed solvent Setup->Solvent Reaction Reaction - Heat and stir - Monitor progress (TLC/LC-MS) Solvent->Reaction Workup Work-up - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification - Dry and concentrate - Column chromatography or recrystallization Workup->Purification Characterization Characterization - NMR, MS, etc. Purification->Characterization

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes: The Utility of 2-Bromo-6-nitrobenzoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile and valuable building block in the landscape of pharmaceutical synthesis.[1] Its molecular structure, featuring a carboxylic acid, a bromine atom, and a nitro group, presents multiple reactive sites. This unique arrangement allows for a diverse array of chemical modifications, making it an attractive starting material for constructing complex molecular architectures.[1][2] The strategic placement of these functional groups enables its use as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1]

The reactivity of this compound allows for the introduction of diverse functional groups, making it an essential building block in organic synthesis.[1] The bromine atom can be readily displaced or participate in cross-coupling reactions, the nitro group can be reduced to an amine for further derivatization, and the carboxylic acid provides a handle for amide bond formation. These characteristics make it a crucial precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.

PropertyValueReferences
CAS Number 38876-67-4[1][3][4]
Molecular Formula C₇H₄BrNO₄[1][3][4]
Molecular Weight 246.02 g/mol [1][3]
Appearance Light yellow crystalline powder[1]
Melting Point 172-178 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Core Applications in Medicinal Chemistry

The trifunctional nature of this compound allows for a modular approach to the synthesis of a wide variety of derivatives. Its utility stems from the ability to selectively functionalize each of its reactive sites.

  • Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the adjacent nitro and carboxylic acid groups. This facilitates the displacement of the bromine atom by a variety of nucleophiles (e.g., amines, alkoxides), providing a direct route to substituted 2-amino- and 2-alkoxy-6-nitrobenzoic acids. These products are valuable scaffolds in medicinal chemistry.[5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an effective handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents. This strategy is extensively used in the synthesis of kinase inhibitors and other complex drug molecules.[6][8]

  • Amide Bond Formation: The carboxylic acid group is readily converted into amides, a common and important linkage in many pharmaceutical agents. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride or by using standard peptide coupling reagents.

  • Reduction of the Nitro Group: The nitro group can be efficiently reduced to an amino group, which provides an additional site for modification. This transformation opens up pathways for further derivatization through acylation, alkylation, or diazotization reactions, significantly expanding the chemical space accessible from this starting material.

Synthetic Workflow for Key Transformations

The following diagram illustrates the primary synthetic pathways originating from this compound, highlighting its versatility in generating diverse chemical scaffolds for drug discovery.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., Amination) start->snar R-NH₂ / Cu catalyst suzuki Suzuki-Miyaura Cross-Coupling start->suzuki R-B(OH)₂ / Pd catalyst amide Amide Bond Formation start->amide R-NH₂ / Coupling agent reduction Nitro Group Reduction start->reduction Reducing agent (e.g., Fe/HCl) amino_acid 2-Amino-6-nitrobenzoic acid Derivatives snar->amino_acid biaryl 2-Aryl-6-nitrobenzoic acid Derivatives suzuki->biaryl amide_deriv 2-Bromo-6-nitrobenzamide Derivatives amide->amide_deriv amino_bromo 2-Bromo-6-aminobenzoic acid reduction->amino_bromo

Caption: Key synthetic transformations of this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Copper-Catalyzed Amination to Synthesize 2-Amino-6-nitrobenzoic Acid

This protocol describes the conversion of this compound to 2-amino-6-nitrobenzoic acid, a valuable intermediate for further synthetic modifications. The reported yield for this reaction is approximately 91%.[9]

Materials:

  • This compound (24.8 g)[9]

  • Cuprous bromide (CuBr) (1.2 g)[9]

  • Isopropanol (100 g)[9]

  • 30% Aqueous ammonia (68 g)[9]

  • Sulfuric acid (for acidification)[9]

  • Ethyl acetate (for extraction)[9]

  • 500 mL autoclave or a suitable pressure vessel[9]

Procedure:

  • Charge a 500 mL autoclave with 24.8 g of this compound, 1.2 g of cuprous bromide, 100 g of isopropanol, and 68 g of 30% aqueous ammonia.[9]

  • Seal the autoclave and heat the mixture to 105 °C.[9]

  • Maintain the reaction at this temperature for 15 hours, monitoring the progress by a suitable method (e.g., TLC or HPLC) if possible.[9]

  • After the reaction is complete, cool the mixture to room temperature.[9]

  • Carefully vent the autoclave and transfer the reaction mixture to a beaker.

  • Acidify the mixture with sulfuric acid to a pH of 1-2.[9]

  • Extract the product three times with ethyl acetate.[9]

  • Combine the ethyl acetate phases and concentrate under reduced pressure to precipitate the crude product.[9]

  • The resulting crude 2-amino-6-nitrobenzoic acid can be further purified by recrystallization if necessary.[9]

Workflow Diagram for Amination

G start Combine Reactants (this compound, CuBr, Isopropanol, Aq. Ammonia) in Autoclave react Heat to 105°C for 15 hours start->react cool Cool to Room Temperature react->cool acidify Acidify with H₂SO₄ to pH 1-2 cool->acidify extract Extract with Ethyl Acetate (3x) acidify->extract concentrate Concentrate Organic Phases under Reduced Pressure extract->concentrate product Crude Product (2-Amino-6-nitrobenzoic acid) concentrate->product purify Purify by Recrystallization (Optional) product->purify final_product Pure Product purify->final_product G start 2-Bromo-6-nitrobenzoic acid Derivative coupling Suzuki Coupling (Install R¹) start->coupling reduction Nitro Reduction coupling->reduction cyclization Cyclization (e.g., with R²-CHO) reduction->cyclization inhibitor Kinase Inhibitor Scaffold cyclization->inhibitor

References

Experimental protocol for the synthesis of 2-amino-6-nitrobenzoic acid from 2-bromo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-nitrobenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals and dyes.[1] Its structure allows for various chemical transformations, making it a key building block in the development of complex organic molecules.[1] This document provides a detailed experimental protocol for the synthesis of 2-amino-6-nitrobenzoic acid via a copper-catalyzed amination of 2-bromo-6-nitrobenzoic acid. The provided methodology is adapted from established patent literature, offering a mild and efficient route to the desired product.[2]

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products 2-bromo-6-nitrobenzoic_acid This compound Catalyst CuBr Isopropanol, 105 °C 2-bromo-6-nitrobenzoic_acid->Catalyst Ammonia + NH3 Ammonia->Catalyst 2-amino-6-nitrobenzoic_acid 2-Amino-6-nitrobenzoic Acid HBr + HBr Catalyst->2-amino-6-nitrobenzoic_acid Catalyst->HBr

Caption: Copper-catalyzed amination of this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-amino-6-nitrobenzoic acid.

ParameterValueReference
Reactants
This compound24.8 g[2][3]
Cuprous bromide (Catalyst)1.2 g[2][3]
Isopropanol (Solvent)100 g[2][3]
30% Aqueous ammonia68 g[2][3]
Reaction Conditions
Temperature105 °C[2][3]
Reaction Time15 hours[3][4]
Initial Pressure1.2 MPa[3][4]
Final Pressure0.9 MPa[3][4]
Product Yield & Purity
Crude Product Yield18.4 g (91%)[3][4]
Crude Product Purity (HPLC)90%[3][4]
Recrystallized Product Yield15.5 g (85% total recovery)[4]
Recrystallized Product Purity (HPLC)>97%[4]

Experimental Protocol

This protocol details the synthesis of 2-amino-6-nitrobenzoic acid from this compound.

Materials:

  • This compound (24.8 g)[2][3]

  • Cuprous bromide (1.2 g)[2][3]

  • Isopropanol (100 g)[2][3]

  • 30% Aqueous ammonia (68 g)[2][3]

  • Sulfuric acid[2][3]

  • Ethyl acetate[2][3]

Equipment:

  • 500 mL autoclave[2][3]

  • Heating and stirring module

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Recrystallization flasks

Procedure:

  • Reaction Setup: In a 500 mL autoclave, combine 24.8 g of this compound, 1.2 g of cuprous bromide, 100 g of isopropanol, and 68 g of 30% aqueous ammonia.[2][3]

  • Reaction: Seal the autoclave and heat the mixture to 105 °C with stirring.[2][3] Maintain the reaction for 15 hours. During this period, the pressure is expected to decrease from approximately 1.2 MPa to 0.9 MPa.[3][4]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with sulfuric acid to a pH of 1-2.[2][3]

    • Transfer the acidified mixture to a separatory funnel and extract the product three times with ethyl acetate.[2][3]

    • Collect the organic phases.

  • Isolation of Crude Product: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to precipitate the crude 2-amino-6-nitrobenzoic acid.[2] The expected yield of the crude product is approximately 18.4 g with a purity of around 90% as determined by HPLC.[3][4]

  • Purification:

    • The crude product can be further purified by recrystallization from ethyl acetate to achieve a purity of greater than 97%.[4]

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Experimental Workflow Visualization

experimental_workflow Experimental Workflow for the Synthesis of 2-Amino-6-nitrobenzoic Acid cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification charge_autoclave Charge Autoclave with Reactants: - this compound - Cuprous bromide - Isopropanol - Aqueous ammonia heat_react Heat to 105 °C for 15 hours charge_autoclave->heat_react cool_mixture Cool Reaction Mixture heat_react->cool_mixture Reaction Complete acidify Acidify with H2SO4 to pH 1-2 cool_mixture->acidify extract Extract with Ethyl Acetate (3x) acidify->extract concentrate Concentrate Organic Phases extract->concentrate recrystallize Recrystallize from Ethyl Acetate concentrate->recrystallize Crude Product filter_dry Filter and Dry Crystals recrystallize->filter_dry final_product 2-Amino-6-nitrobenzoic Acid (>97% Purity) filter_dry->final_product Purified Product

Caption: Workflow for the synthesis and purification of 2-amino-6-nitrobenzoic acid.

References

Application Notes and Protocols: Esterification and Amidation of 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the esterification and amidation reactions of 2-bromo-6-nitrobenzoic acid, a versatile building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a nitro group—makes this compound a valuable starting material for creating diverse molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.[1] The protocols and data herein are intended to facilitate the efficient synthesis of novel esters and amides for research and development purposes.

Esterification of this compound

Application Notes

Esterification of this compound is a critical transformation that serves multiple purposes in a synthetic workflow. It can be used to protect the carboxylic acid group, improve solubility in organic solvents, or modulate the biological activity of a target molecule. The most common method for this conversion is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2]

Due to the steric hindrance posed by the ortho-bromo and nitro substituents, forcing conditions such as elevated temperatures or the use of more potent catalysts may be necessary to achieve high conversion rates.[3] Alternative methods include reaction with alkyl halides in the presence of a base or using coupling reagents.[4] The choice of method often depends on the substrate's sensitivity and the desired scale of the reaction.

Quantitative Data: Esterification Conditions

The following table summarizes various conditions for the esterification of benzoic acid derivatives, which can be adapted for this compound.

Method/CatalystAlcoholSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Fischer Esterification
H₂SO₄ (catalytic)MethanolMethanol (excess)Reflux4-24>90A standard, cost-effective method.[2] Reaction progress should be monitored by TLC.
p-Toluenesulfonic acidEthanolToluene>1004-24~88Azeotropic removal of water drives the equilibrium towards the product.[5][6]
Solid Acid Catalyst
Phosphoric acid-modified Montmorillonite K10MethanolNone (Solvent-free)Reflux5>93An environmentally friendly option with a reusable catalyst.[3]
Other Methods
Alkyl Halide & BaseMethyl Iodide / K₂CO₃DMFRoom Temp12-24HighMild conditions suitable for sensitive substrates.
Mitsunobu ReactionPhenols / DIAD, PPh₃THF0 to Room Temp2-12VariableEffective for sterically hindered phenols.[4]
Experimental Protocol: Fischer Esterification with Methanol

This protocol describes the synthesis of methyl 2-bromo-6-nitrobenzoate using concentrated sulfuric acid as a catalyst.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (10-20 eq).[2]

  • Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[2]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain the reflux for 4-12 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.[2]

  • Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure methyl 2-bromo-6-nitrobenzoate.

Visualization: Esterification Workflow

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Anhydrous Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Heat to Reflux (4-12h) catalyst->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool evap Evaporate Alcohol cool->evap extract Dissolve & Extract evap->extract purify Dry & Purify extract->purify end_product Pure Ester Product purify->end_product Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants This compound + Amine (1.1 eq) reagents Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) in Solvent reactants->reagents stir Stir at Room Temp (2-6h) reagents->stir tlc Monitor by TLC stir->tlc dilute Dilute with EtOAc tlc->dilute extract Aqueous Washes (Acid, Base, Brine) dilute->extract purify Dry & Purify extract->purify end_product Pure Amide Product purify->end_product Fischer_Mechanism Acid R-COOH H_plus1 + H⁺ Acid->H_plus1 ProtonatedAcid R-C(OH)(OH⁺) ROH + R'OH ProtonatedAcid->ROH Tetrahedral1 R-C(OH)₂(O⁺HR') ProtonTransfer Proton Transfer Tetrahedral1->ProtonTransfer Tetrahedral2 R-C(OH)(OH₂⁺)(OR') H2O_minus - H₂O Tetrahedral2->H2O_minus ProtonatedEster R-C(O⁺H)(OR') H_minus2 - H⁺ ProtonatedEster->H_minus2 Ester R-COOR' H_plus1->ProtonatedAcid H_minus1 - H⁺ ROH->Tetrahedral1 ProtonTransfer->Tetrahedral2 H2O_minus->ProtonatedEster H_minus2->Ester Amide_Coupling_Mechanism Acid R-COOH EDC + EDC Acid->EDC Acylisourea O-Acylisourea (Active Intermediate) EDC->Acylisourea HOBt + HOBt Acylisourea->HOBt HOBtEster HOBt Active Ester HOBt->HOBtEster Amine + R'R''NH HOBtEster->Amine Amide R-CONR'R'' Amine->Amide Byproduct + HOBt + EDC-Urea Amide->Byproduct

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of palladium-catalyzed cross-coupling reactions to 2-Bromo-6-nitrobenzoic acid, a versatile building block in medicinal chemistry and drug development. The strategic placement of the bromo, nitro, and carboxylic acid functionalities allows for diverse synthetic transformations, enabling the construction of complex molecular architectures. These notes offer detailed experimental protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—and summarize representative quantitative data to facilitate research and development.

Due to the limited availability of published data specifically for this compound in all contexts, the following protocols and data tables include representative examples from closely related substrates. These should serve as a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron species. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, yielding substituted 6-nitrobiphenyl-2-carboxylic acid derivatives. These products are valuable intermediates for the synthesis of complex heterocyclic scaffolds.

Representative Reaction Scheme:

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of aryl bromides structurally similar to this compound. The reactivity of the aryl bromide is influenced by steric hindrance and electronic effects from the ortho-nitro and carboxylic acid groups.

EntryAryl HalideArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-nitrobenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O1001285[1]
22-Bromobenzoic acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2), RuPhos (4)K₃PO₄Toluene10012-24>95[2]
32-Bromo-6-nitroaniline2-Pyridylboronic acidPd(OAc)₂ (5), PPh₃ (10)K₂CO₃Toluene/H₂O9012-24Not specified[3]
41-Bromo-4-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂ (0.2), PCy₃·HBF₄ (0.4)Cs₂CO₃Toluene/H₂O80299[4]

Note: The data presented is a synthesis of typical results for structurally similar compounds and serves as a representative comparison. Actual yields and reaction times for this compound may vary.

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization for specific substrates is recommended.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel with a septum or screw cap.

  • Evacuate and backfill the vessel with an inert gas (this process should be repeated three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • If a carboxylic acid product is desired, acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex R-Pd(II)L2-R' Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-B(OH)2, Base) Transmetalation Complex->Pd(0)L2 Reductive Elimination (R-R') R-X This compound R'-B(OH)2 Arylboronic Acid R-R' Biaryl Product

Suzuki-Miyaura Catalytic Cycle

Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C(sp²)–C(sp²) bond formation.[1] For this compound, this reaction enables the synthesis of 2-alkenyl-6-nitrobenzoic acids, which are precursors to various cyclic structures and functionalized derivatives.

Representative Reaction Scheme:

The following table presents typical conditions for Heck reactions involving aryl bromides. The choice of ligand and base is critical for achieving high yields and stereoselectivity (typically trans).

EntryAryl HalideAlkeneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzeneStyrenePd(OAc)₂ (1), PPh₃ (2)Et₃NAcetonitrile100495
24-BromoacetophenoneStyrenePd(OAc)₂ (1)K₂CO₃DMF140298[5]
32-Bromo-3-nitrobenzoic acidMethyl acrylatePd(OAc)₂ (2), P(o-tolyl)₃ (4)Et₃NDMF10016~70-80*

*Yield is an estimate based on typical outcomes for similar electron-deficient aryl bromides.[6]

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene. Due to the steric hindrance, esterification of the carboxylic acid prior to the coupling may improve yields.

Materials:

  • This compound or its methyl ester (1.0 equiv)

  • Alkene (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1–5 mol%)

  • Phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2–10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5–2.5 equiv)

  • Solvent (e.g., DMF, Acetonitrile, or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or pressure vessel, combine this compound (or its ester), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 100–140 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove palladium black and inorganic salts.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • If the acid was used, perform an acid-base extraction to isolate the product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Pd Catalyst, Ligand B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent, Alkene, and Base B->C D Heat to 100-140 °C with Stirring C->D E Monitor by TLC or GC-MS D->E F Cool and Filter E->F G Aqueous Work-up (Extraction) F->G H Dry and Concentrate G->H I Purify (Chromatography) H->I

General Heck Reaction Workflow

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] This reaction allows for the synthesis of 2-alkynyl-6-nitrobenzoic acids, which are versatile intermediates in the synthesis of heterocycles and natural products.[9]

Representative Reaction Scheme:

The table below provides representative conditions for the Sonogashira coupling of aryl bromides. The reaction is generally tolerant of various functional groups.

EntryAryl HalideAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2), CuI (4)Et₃NTHFRT695
24-IodotoluenePhenylacetylenePd on Alumina (5%), Cu₂O on Alumina (0.1%)N/A (flow)THF/DMA80Flow60[2]
3Aryl BromidePhenylacetylenePdCl₂(PPh₃)₂ (5), CuI (10)Et₃NTHF5012Low (aryl iodide preferred)[8]

Note: Aryl bromides are generally less reactive than aryl iodides in Sonogashira couplings and may require higher temperatures and longer reaction times.

This general protocol is for the coupling of this compound with a terminal alkyne. Protection of the carboxylic acid as an ester may be beneficial.

Materials:

  • This compound or its ester (1.0 equiv)

  • Terminal alkyne (1.2–2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%)

  • Copper(I) iodide (CuI, 4–10 mol%)

  • Amine base (e.g., Et₃N or Diisopropylamine, 2.0–3.0 equiv)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (or its ester), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50–80 °C, depending on the reactivity of the substrate.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the catalysts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is particularly useful for synthesizing 2-amino-6-nitrobenzoic acid derivatives, which are important precursors in pharmaceutical synthesis.

Representative Reaction Scheme:

The following table summarizes conditions for the Buchwald-Hartwig amination of various aryl bromides. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.

EntryAryl HalideAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-3-nitrobenzoic acidAnilinePd₂(dba)₃ (2), BINAP (3)NaOtBuToluene1001688[1]
27-Bromo-5-(2-fluorophenyl)-3-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneAnilinePd₂(dba)₃ (5), XPhos (10)KOtBuToluene902-2423-89[11]
32-Bromo-13α-estrone 3-methyl etherAnilinePd(OAc)₂ (10), X-Phos (10)KOtBuToluene150 (MW)0.1794[10]

Note: Strong bases like NaOtBu or KOtBu are typically required. These may not be compatible with all functional groups.[12]

This protocol provides a general method for the amination of this compound. Esterification of the carboxylic acid is highly recommended to prevent acid-base side reactions.

Materials:

  • Methyl 2-bromo-6-nitrobenzoate (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1–2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2–4 mol%)

  • Strong base (e.g., NaOtBu or KOtBu, 1.2–1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.

  • Add the methyl 2-bromo-6-nitrobenzoate and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80–110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and quench carefully with water.

  • Filter through Celite to remove palladium residues.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • If the final acid is desired, the resulting ester can be hydrolyzed under standard conditions (e.g., LiOH in THF/water).

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Inputs cluster_products Output Pd(0)L2 Pd(0)L2 Oxidative Addition Complex R-Pd(II)L2-X Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Amine Coordination [R-Pd(II)L2(HNR'2)]+X- Oxidative Addition Complex->Amine Coordination Amine Coordination (HNR'2) Deprotonation R-Pd(II)L2(NR'2) Amine Coordination->Deprotonation Deprotonation (Base) Deprotonation->Pd(0)L2 Reductive Elimination (R-NR'2) R-X Aryl Halide HNR'2 Amine R-NR'2 Arylamine Product

References

2-Bromo-6-nitrobenzoic Acid: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-nitrobenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of a bromine atom, a nitro group, and a carboxylic acid moiety on the benzene ring allows for a range of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures with significant biological activities. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be readily reduced to an amine for subsequent cyclization, and the carboxylic acid provides a handle for amide bond formation and other modifications. These reactive sites make this compound a key precursor for the synthesis of pharmaceutically relevant scaffolds, including phenanthridinones and dibenzo[b,d]azepin-6-ones, which have shown promise as anticancer agents.

Application Note 1: Synthesis of Phenanthridinones as DNA Topoisomerase Inhibitors

Phenanthridinones are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their potent anticancer properties.[1][2][3][4] Certain derivatives have been shown to exert their cytotoxic effects by inhibiting DNA topoisomerase I/II, enzymes crucial for DNA replication and repair.[2][4] This inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells. This compound serves as an excellent starting material for the synthesis of these compounds through a sequential Suzuki coupling, reduction, and cyclization strategy.

Quantitative Data: Anticancer Activity of Phenanthridinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative phenanthridinone derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
8a MCF-7 (Breast)0.28[2][4]
PC3 (Prostate)0.55[2]
Hela (Cervical)0.62[2]
A549 (Lung)1.23[2]
HepG2 (Liver)0.89[2]
8m HepG2 (Liver)0.39[2]
5g Various-[3]

Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocol: Synthesis of a Phenanthridinone Precursor

This protocol outlines the synthesis of a key intermediate, 2'-amino-2-nitro-biphenyl-6-carboxylic acid, from this compound via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 2-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), 2-aminophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 100°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2'-amino-2-nitro-biphenyl-6-carboxylic acid.

Subsequent Steps: The resulting biphenyl intermediate can then be subjected to reduction of the nitro group (e.g., using iron powder in acetic acid or catalytic hydrogenation) followed by intramolecular amide bond formation (lactamization) to yield the final phenanthridinone scaffold.

Signaling Pathway: Mechanism of Action of Phenanthridinone Anticancer Agents

phenanthridinone_moa phenanthridinone Phenanthridinone Derivative topoisomerase DNA Topoisomerase I/II phenanthridinone->topoisomerase Inhibition bcl2 Bcl-2 (Anti-apoptotic) phenanthridinone->bcl2 Downregulation bax Bax (Pro-apoptotic) phenanthridinone->bax Upregulation dna_damage DNA Strand Breaks cell_cycle_arrest S-Phase Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis bcl2->apoptosis bax->apoptosis

Caption: Mechanism of action of phenanthridinone derivatives as anticancer agents.

Application Note 2: Synthesis of Dibenzo[b,d]azepin-6-ones as PARP Inhibitors

Dibenzo[b,d]azepin-6-ones represent another important class of heterocyclic compounds with therapeutic potential. Derivatives of this scaffold have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[5] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted therapy for these types of cancers. This compound can be a precursor for the synthesis of these complex ring systems.

Quantitative Data: PARP-1 Inhibitory Activity of Dibenzo[b,d]azepin-6-one Analogs

The following table presents the PARP-1 inhibitory activity of representative benzodiazepine derivatives, a class of compounds that includes the dibenzo[b,d]azepin-6-one scaffold.

Compound IDPARP-1 Inhibition (%) at 50 nMIC50 (nM)Reference
H34 56.744.5[6]
H42 51.252.8[6]
H48 55.547.9[6]
H52 57.741.2[6]

Note: These values are for related benzodiazepine PARP-1 inhibitors and are illustrative of the potential for this class of compounds.

Experimental Protocol: Synthesis of a Dibenzo[b,d]azepin-6-one Precursor

This protocol describes the synthesis of an N-(2-hydroxyphenyl)-2-nitrobenzamide intermediate, which can be cyclized to form the dibenzo[b,f][1][4]oxazepin-11(10H)-one core, a related structure to the target dibenzo[b,d]azepin-6-one. A similar strategy involving an appropriate biphenylamine precursor derived from this compound can lead to the desired azepinone.

Materials:

  • 2-Nitrobenzoyl chloride (can be prepared from 2-nitrobenzoic acid)

  • 2-Aminophenol

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-aminophenol (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool to 0°C.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add a solution of 2-nitrobenzoyl chloride (1.1 mmol) in dichloromethane (5 mL) to the flask.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-(2-hydroxyphenyl)-2-nitrobenzamide can be purified by recrystallization or column chromatography.

Subsequent Steps: The resulting amide can undergo an intramolecular nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group displaces the nitro group (or a bromo group in the case of a 2-bromo-2'-aminobiphenyl precursor) to form the seven-membered ring of the dibenzo[b,f][1][4]oxazepin-11(10H)-one. A similar intramolecular cyclization of a 2-amino-2'-carboxybiphenyl derivative, which can be prepared from this compound, would yield the dibenzo[b,d]azepin-6-one.

Signaling Pathway: Mechanism of PARP Inhibitors in BRCA-Deficient Cancer Cells

parp_inhibitor_moa dna_ssb DNA Single-Strand Breaks (SSBs) parp PARP dna_ssb->parp Activates replication_fork Replication Fork Collapse dna_ssb->replication_fork Leads to ber Base Excision Repair (BER) parp->ber Mediates ber->dna_ssb Repairs dna_dsb DNA Double-Strand Breaks (DSBs) replication_fork->dna_dsb hrr Homologous Recombination Repair (HRR) dna_dsb->hrr Repaired by cell_death Synthetic Lethality (Cell Death) dna_dsb->cell_death Leads to hrr->cell_death Prevents brca BRCA1/2 (Deficient) brca->hrr Required for parp_inhibitor Dibenzo[b,d]azepin-6-one (PARP Inhibitor) parp_inhibitor->parp Inhibits

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

References

Application Notes and Protocols for the Analytical Characterization of 2-Bromo-6-nitrobenzoic Acid and Its Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of 2-Bromo-6-nitrobenzoic acid and its common reaction products. The protocols outlined below utilize a range of modern analytical techniques to ensure comprehensive structural elucidation and purity assessment, critical for research, development, and quality control in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note: Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for determining the purity of this compound and for monitoring the progress of its reactions. This method can effectively separate the parent compound from its starting materials, intermediates, and degradation products.

Experimental Protocol:

  • Principle: The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of the acidic analyte is controlled by adjusting the pH of the mobile phase.

  • Apparatus: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or Phosphoric acid)

    • This compound reference standard

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) acetonitrile and water.

    • Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions: The following conditions are a starting point and may require optimization.[1][2]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 255 nm (based on the typical absorbance maximum for nitro-substituted benzoic acids)[1]

    • Injection Volume: 10 µL

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Retention times of potential impurities can be compared to known standards.

Quantitative Data Summary (Hypothetical):

CompoundRetention Time (min)
This compound~ 10.5
2-Amino-6-nitrobenzoic acid~ 7.2
Benzoic Acid~ 8.5

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for the unambiguous structural confirmation of this compound and its derivatives. These methods provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol:

  • Principle: Nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field. The absorption of radiofrequency radiation causes these nuclei to flip to a higher energy state. The precise frequency of absorption (chemical shift) is dependent on the local electronic environment of the nucleus.

  • Apparatus: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Materials:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

    • NMR tubes

    • This compound sample

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be used.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[3]

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[3]

  • Data Analysis: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Expected Spectroscopic Data (Based on Analogous Compounds):

¹H NMR (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5singlet1H-COOH
~8.2 - 7.8multiplet3HAromatic protons

¹³C NMR (DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~165-COOH
~150C-NO₂
~135 - 120Aromatic carbons
~120C-Br

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Application Note: Mass spectrometry is an essential tool for determining the molecular weight of this compound and its products. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. Analysis of the fragmentation pattern can further confirm the molecular structure.

Experimental Protocol:

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Apparatus: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

  • Reagents and Materials:

    • Volatile solvent (e.g., methanol, acetonitrile)

    • This compound sample

  • Sample Preparation:

    • For ESI-MS, dissolve the sample in a suitable solvent to a concentration of approximately 10 µg/mL.

    • For EI-MS with a direct insertion probe, a small amount of the solid sample can be used.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak. For this compound, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[3]

    • Analyze the fragmentation pattern. Common losses for benzoic acids include -OH (M-17) and -COOH (M-45).[4]

Quantitative Data Summary:

Ionm/z (for ⁷⁹Br/⁸¹Br)Description
[M]⁺245 / 247Molecular ion of this compound
[M-OH]⁺228 / 230Loss of a hydroxyl radical
[M-NO₂]⁺199 / 201Loss of a nitro group
[M-COOH]⁺200 / 202Loss of the carboxylic acid group
[M-Br]⁺166Loss of a bromine radical
[M-Br-NO₂]⁺120Loss of bromine and the nitro group

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its reaction products. It is particularly useful for monitoring reactions involving changes to the carboxylic acid and nitro groups.

Experimental Protocol:

  • Principle: The absorption of infrared radiation by a molecule causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.

  • Apparatus: An FTIR spectrometer.

  • Sample Preparation:

    • Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500O-H stretch (broad)Carboxylic acid
1710 - 1680C=O stretchCarboxylic acid
1600 - 1585C=C stretchAromatic ring
1550 - 1500N-O asymmetric stretchNitro group
1350 - 1300N-O symmetric stretchNitro group
750 - 550C-Br stretchAryl bromide

Visualizations

Analytical_Workflow Sample This compound or its product HPLC HPLC Analysis Sample->HPLC Purity NMR NMR Spectroscopy (1H and 13C) Sample->NMR Structure MS Mass Spectrometry (EI and/or ESI) Sample->MS Structure & Mol. Wt. FTIR FTIR Spectroscopy Sample->FTIR Functional Groups Purity Purity Assessment (>98%) HPLC->Purity Structure Structural Confirmation NMR->Structure MS->Structure MolWeight Molecular Weight & Elemental Composition MS->MolWeight FuncGroups Functional Group Identification FTIR->FuncGroups

Caption: Overall analytical workflow for the characterization of this compound.

Reaction_Scheme Start This compound Reaction1 Amination (e.g., with NH3, Cu catalyst) Start->Reaction1 Reaction2 Esterification / Amidation Start->Reaction2 Product1 2-Amino-6-nitrobenzoic acid Product2 Other derivatives (e.g., esters, amides) Reaction1->Product1 Reaction2->Product2

Caption: Common reaction pathways of this compound.[5][6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-6-nitrobenzoic acid synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.[1]
Suboptimal Reagent Stoichiometry Carefully verify the molar ratios of all reactants and catalysts. An excess or deficit of a key reagent can significantly impact the reaction outcome.[1]
Poor Quality of Starting Materials The purity of your starting material (e.g., 2-bromotoluene or 2-bromo-6-nitrotoluene) is critical. Verify its purity using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis before starting the synthesis.[1]
Harsh Reaction Conditions Excessive temperature or extreme pH can lead to the degradation of both the starting material and the desired product.[1] Ensure precise control over reaction parameters.
Presence of Moisture or Air If any step of your synthesis involves moisture- or air-sensitive reagents (e.g., in organometallic cross-coupling reactions), ensure the use of dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]

To aid in diagnosing yield issues, a logical troubleshooting workflow is presented below.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_stoichiometry Check Reagent Stoichiometry start->check_stoichiometry purify_reagents Purify/Replace Reagents check_purity->purify_reagents Impure monitor_reaction Monitor Reaction Progress (TLC/HPLC) check_conditions->monitor_reaction adjust_ratios Correct Molar Ratios check_stoichiometry->adjust_ratios Incorrect optimize_time_temp Adjust Time/ Temperature monitor_reaction->optimize_time_temp Incomplete success Yield Improved monitor_reaction->success Complete optimize_time_temp->success purify_reagents->success adjust_ratios->success

Caption: Troubleshooting workflow for low yield in synthesis.

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: Impurities in the final product can originate from unreacted starting materials, side-products, or degradation. Identification and removal are key to obtaining pure this compound.

Common Impurities and Purification Strategies:

Potential Impurity Likely Origin Suggested Purification Method Analytical Detection Method
Unreacted Starting Material Incomplete reaction.Recrystallization or column chromatography.[1]HPLC, ¹H NMR[1]
Isomeric Byproducts Non-regioselective nitration or bromination.Fractional crystallization or column chromatography.HPLC, ¹H NMR[1]
Over-/Under-brominated Species In a bromination step, incomplete or excessive reaction.Column chromatography.HPLC, MS[1]
Hydrolyzed Byproducts If harsh basic conditions are used for saponification of an ester precursor.Acid-base extraction.[2]HPLC, MS[1]

Recrystallization is a common and effective purification method.[3] The choice of solvent is critical and may require experimentation with solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] If recrystallization is insufficient, column chromatography using silica gel can be employed.[3]

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis of this compound.

Question 1: What is a common synthetic route to prepare this compound?

Answer: A plausible and common synthetic approach is the oxidation of 2-bromo-6-nitrotoluene. This method is often preferred due to the commercial availability of the starting material. The methyl group of 2-bromo-6-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

The general workflow for this synthesis is outlined in the diagram below.

SynthesisWorkflow start Start: 2-Bromo-6-nitrotoluene oxidation Oxidation (e.g., KMnO4, Heat) start->oxidation workup Acidic Workup (e.g., HCl) oxidation->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification product Final Product: 2-Bromo-6-nitrobenzoic acid purification->product

Caption: General synthetic workflow for this compound.

Question 2: What are the key experimental parameters to control for a successful synthesis?

Answer: Precise control over reaction conditions is vital for maximizing yield and purity.

Key Parameters to Control:

Parameter Importance
Temperature Controls reaction rate and minimizes side reactions like decomposition.[4]
Reaction Time Ensures the reaction proceeds to completion without significant product degradation.
pH Critical during workup and extraction steps to ensure the product is in the desired form (acid or salt).
Stirring Rate Ensures a homogenous reaction mixture, which is important for consistent results.[1]
Purity of Reagents Impure starting materials or reagents can introduce contaminants that are difficult to remove.[1]

Question 3: Can you provide a representative experimental protocol?

Representative Experimental Protocol: Oxidation of 2-Bromo-6-nitrotoluene

  • Materials:

    • 2-Bromo-6-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Sodium bisulfite (NaHSO₃)

    • Ethyl acetate

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-nitrotoluene in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux.

    • Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed. Continue addition until a persistent purple color is observed.

    • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.

    • Quench the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture to remove the manganese dioxide, washing the solid with a small amount of hot water.

    • Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

    • The this compound will precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Disclaimer: This protocol is based on general chemical principles for similar transformations and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Side reactions and byproduct formation in 2-Bromo-6-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Oxidation of 2-Bromo-6-nitrotoluene: This is a common and direct approach where the methyl group of 2-Bromo-6-nitrotoluene is oxidized to a carboxylic acid.

  • Sandmeyer Reaction of 2-Amino-6-nitrobenzoic acid: This method involves the diazotization of the amino group of 2-Amino-6-nitrobenzoic acid, followed by a copper(I) bromide-mediated substitution to introduce the bromo group.

Q2: What are the primary side reactions and byproducts I should be aware of for each synthetic route?

A2: Each synthetic route has a characteristic profile of potential side reactions and byproducts:

  • For the oxidation of 2-Bromo-6-nitrotoluene:

    • Incomplete Oxidation: The reaction may not proceed to completion, resulting in the presence of the intermediate 2-Bromo-6-nitrobenzaldehyde .

    • Over-oxidation: Harsh reaction conditions can lead to the degradation of the aromatic ring, though this is generally less common with controlled oxidation.

    • Unreacted Starting Material: Residual 2-Bromo-6-nitrotoluene is a common impurity if the reaction is not driven to completion.

  • For the Sandmeyer reaction of 2-Amino-6-nitrobenzoic acid:

    • Phenolic Byproduct Formation: The diazonium salt intermediate can react with water in the reaction mixture to form 2-Hydroxy-6-nitrobenzoic acid . This is often the most significant byproduct.

    • Incomplete Diazotization: If the diazotization step is not complete, unreacted 2-Amino-6-nitrobenzoic acid will remain.

    • Formation of Azo Compounds: While less common under standard Sandmeyer conditions, diazonium salts can sometimes couple to form colored azo-byproducts.

Q3: How can I minimize the formation of these byproducts?

A3: Minimizing byproduct formation is key to achieving high purity and yield. Here are some general strategies:

  • For the Oxidation of 2-Bromo-6-nitrotoluene:

    • Control of Reaction Conditions: Carefully control the temperature and the stoichiometry of the oxidizing agent. Using a milder, more selective oxidizing agent can also be beneficial.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure it goes to completion.

  • For the Sandmeyer Reaction:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to prevent the premature decomposition of the diazonium salt.

    • Anhydrous Conditions: While challenging in aqueous media, minimizing excess water can help reduce the formation of the phenolic byproduct.

    • Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite during diazotization is crucial.

Q4: What are the recommended methods for purifying the final this compound product?

A4: The choice of purification method will depend on the nature and quantity of the impurities. Common techniques include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical, with common options including ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures with significant amounts of byproducts that have different polarities from the desired product, silica gel column chromatography can be an effective separation technique.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate). The aqueous layer containing the deprotonated product is then separated and re-acidified to precipitate the purified this compound.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using TLC or HPLC. - Consider extending the reaction time or moderately increasing the reaction temperature.
Degradation of Starting Material or Product - Ensure reaction conditions are not too harsh (e.g., excessive temperature, extreme pH). - Use purified reagents and solvents.
Suboptimal Stoichiometry of Reagents - Carefully verify the molar ratios of all reactants and catalysts.
Poor Quality of Starting Materials - Verify the purity of starting materials (e.g., 2-Bromo-6-nitrotoluene or 2-Amino-6-nitrobenzoic acid) using appropriate analytical techniques like melting point or NMR.
Problem 2: Product Contamination / Low Purity
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Purify the crude product using recrystallization or column chromatography.
Formation of Side Products - Adjust reaction conditions to minimize side reactions (see FAQ A3). - Employ appropriate purification techniques (recrystallization, column chromatography, or acid-base extraction) to remove specific byproducts.
Presence of Moisture or Air in Sensitive Reactions - For moisture-sensitive steps, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Byproduct Formation Overview

The following table summarizes the common byproducts, their likely origins, and suggested analytical methods for their detection.

ByproductPotential OriginSuggested Analytical Method
2-Bromo-6-nitrobenzaldehyde Incomplete oxidation of 2-Bromo-6-nitrotolueneHPLC, 1H NMR, Mass Spectrometry (MS)
Unreacted 2-Bromo-6-nitrotoluene Incomplete oxidationHPLC, Gas Chromatography (GC), 1H NMR
2-Hydroxy-6-nitrobenzoic acid Reaction of diazonium salt with water in the Sandmeyer reactionHPLC, 1H NMR, MS
Unreacted 2-Amino-6-nitrobenzoic acid Incomplete diazotization in the Sandmeyer reactionHPLC, 1H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 2-Bromo-6-nitrotoluene

Materials:

  • 2-Bromo-6-nitrotoluene

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Sulfuric acid (H2SO4)

  • Sodium bisulfite (NaHSO3)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Bromo-6-nitrotoluene and water.

  • Slowly add potassium permanganate to the mixture in portions while stirring. The reaction is exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO2) precipitate.

  • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

  • Acidify the solution with concentrated HCl to a low pH, which will precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Sodium nitrite (NaNO2)

  • Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Water

  • Ice

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-Amino-6-nitrobenzoic acid in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Collect the crude this compound by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow_Oxidation start 2-Bromo-6-nitrotoluene reaction Oxidation Reaction start->reaction reagent1 Oxidizing Agent (e.g., KMnO4) reagent1->reaction intermediate Intermediate (Aldehyde) reaction->intermediate Incomplete product This compound reaction->product Complete byproduct1 Unreacted Starting Material reaction->byproduct1 intermediate->reaction byproduct2 2-Bromo-6-nitrobenzaldehyde intermediate->byproduct2

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Workflow_Sandmeyer start 2-Amino-6-nitrobenzoic acid diazonium Diazonium Salt Intermediate start->diazonium byproduct2 Unreacted Starting Material start->byproduct2 Incomplete Diazotization reagent1 NaNO2, HBr (0-5°C) reagent1->diazonium reaction Sandmeyer Reaction diazonium->reaction byproduct1 2-Hydroxy-6-nitrobenzoic acid diazonium->byproduct1 Reaction with H2O reagent2 CuBr reagent2->reaction product This compound reaction->product

Caption: Workflow for the synthesis of this compound via Sandmeyer reaction.

Troubleshooting_Logic issue Experimental Issue (e.g., Low Yield, Low Purity) check_reagents Check Reagent Purity & Stoichiometry issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) issue->check_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) issue->monitor_reaction optimize Optimize Conditions check_reagents->optimize check_conditions->optimize monitor_reaction->optimize purify Purify Product (Recrystallization, Chromatography) optimize->purify

Caption: General troubleshooting workflow for synthesis issues.

Technical Support Center: Purification of Crude 2-Bromo-6-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2-Bromo-6-nitrobenzoic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during its synthesis. These may include isomeric impurities, where the bromo and nitro groups are at different positions on the benzoic acid ring. Other potential impurities could be unreacted starting materials or byproducts from the synthetic route used.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For compounds similar to this compound, common solvents to test include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/hexanes.[1][2][3] To select the best solvent, you can perform small-scale solubility tests with your crude product in various solvents to observe which one provides a significant difference in solubility between hot and cold conditions.[2]

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: To thoroughly assess the purity of your recrystallized this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the desired product and help identify any structural isomers or other impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight. A sharp melting point range that is close to the literature value is a good indicator of high purity.[1]

Troubleshooting Guide

Q4: My recrystallization yield is very low. What are the possible causes and solutions?

A4: A low yield (e.g., less than 20%) can be due to several factors.[4]

  • Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.[4][5][6]

    • Solution: Before discarding the mother liquor, you can test for remaining product by dipping a glass stirring rod into the solution and letting the solvent evaporate to see if a solid residue forms.[4] If so, you can try to recover more product by boiling off some of the solvent to concentrate the solution and then cooling it again for a "second crop" of crystals.[4]

  • Cause: Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper or in the funnel.[2][7]

    • Solution: To prevent this, pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[2] Using a slight excess of hot solvent can also help, with the excess being removed by evaporation after filtration is complete.[8]

  • Cause: The product has some solubility in the cold solvent.

    • Solution: Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize the amount of product that remains dissolved.[7][9] When washing the collected crystals, use a minimal amount of ice-cold solvent to reduce product loss.[5]

Q5: Instead of crystals, my product is separating as an oil. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the solid melts in the hot solvent or comes out of solution above its melting point.[8] Oiling out is undesirable because the oil can trap impurities that will remain when it solidifies.

  • Cause: The melting point of the solid is depressed due to a high concentration of impurities.[4]

    • Solution: Try adding a small amount of activated charcoal to the hot solution to adsorb impurities, followed by a hot filtration step.[4]

  • Cause: The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound.[6]

    • Solution: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][6] You can insulate the flask to encourage gradual cooling.

  • Cause: The chosen solvent is not appropriate.

    • Solution: If the problem persists, it may be necessary to remove the solvent by rotary evaporation and attempt the recrystallization again with a different solvent system.[4][8]

Q6: No crystals are forming even after the solution has cooled. What can I do to induce crystallization?

A6: This can happen if the solution is supersaturated or if there are impurities inhibiting crystal formation.[5][8]

  • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The small scratches on the glass can provide a surface for crystals to begin forming.[5][8]

  • Solution 2: Seeding: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a nucleation site for crystal growth.[6][8]

  • Solution 3: Reduce Solvent Volume: It's possible that too much solvent was added initially.[6] Gently heat the solution to boil off some of the solvent, and then allow it to cool again.[4]

  • Solution 4: Further Cooling: If the flask has only cooled to room temperature, try placing it in an ice-water bath to further decrease the solubility of your product.[6][7]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₇H₄BrNO₄[10][11][12][13]
Molecular Weight 246.02 g/mol [10][11][12][13]
Appearance Light yellow crystalline powder[10]
Melting Point 172-178 °C[10]

Experimental Protocol: Recrystallization

This section provides a detailed methodology for the purification of crude this compound by recrystallization.

  • Solvent Selection: In a test tube, add a small amount of the crude solid and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the crude product when hot but show low solubility when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring. Add the minimum amount of near-boiling solvent required to completely dissolve the solid.[2][5]

  • Decolorization (Optional): If the hot solution is colored due to impurities, remove the flask from the heat and add a very small amount of activated charcoal. Be cautious, as the solution may boil vigorously upon addition. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the clean flask. Work quickly to avoid premature crystallization in the funnel.[2][8]

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[2][7][9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2][9]

  • Washing and Drying: While the crystals are in the funnel with the vacuum on, wash them with a small amount of ice-cold solvent to rinse away any remaining impurities.[5] Continue to draw air through the crystals for several minutes to help them dry. Finally, transfer the purified crystals to a watch glass and allow them to dry completely.[2]

Visualizations

The following diagrams illustrate the troubleshooting logic and the standard experimental workflow for recrystallization.

G start Recrystallization Complete issue Assess Purity & Yield start->issue low_yield Low Yield? issue->low_yield No oiling_out Oiling Out? low_yield->oiling_out No concentrate Concentrate Mother Liquor (Boil off some solvent) low_yield->concentrate Yes no_crystals No Crystals Formed? oiling_out->no_crystals No add_solvent Re-heat, Add More Solvent, Cool Slowly oiling_out->add_solvent Yes change_solvent Change Solvent & Repeat oiling_out->change_solvent Yes, persists scratch Scratch flask / Add seed crystal no_crystals->scratch Yes evaporate Reduce solvent volume & re-cool no_crystals->evaporate Yes, persists success Pure Product Obtained no_crystals->success No re_cool Re-cool to get '2nd crop' crystals concentrate->re_cool re_cool->success add_solvent->oiling_out Still Oiling Out add_solvent->success Crystals Form scratch->no_crystals Still No Crystals scratch->success Crystals Form evaporate->success

Caption: Troubleshooting workflow for common recrystallization issues.

G start Start: Crude This compound dissolve 1. Dissolve crude solid in minimum hot solvent start->dissolve hot_filt_q Insoluble impurities or color present? dissolve->hot_filt_q decolorize 2a. Add activated charcoal (optional) hot_filt_q->decolorize Yes cool 3. Cool filtrate slowly to room temperature hot_filt_q->cool No hot_filt 2b. Perform hot filtration decolorize->hot_filt hot_filt->cool ice_bath 4. Cool further in an ice bath cool->ice_bath vac_filt 5. Isolate crystals by vacuum filtration ice_bath->vac_filt wash_dry 6. Wash with ice-cold solvent and dry crystals vac_filt->wash_dry end End: Purified Product wash_dry->end

Caption: Experimental workflow for the recrystallization process.

References

Technical Support Center: Overcoming Low Yield in the Amination of 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to address challenges associated with the amination of 2-Bromo-6-nitrobenzoic acid. The inherent steric hindrance and electronic properties of this substrate often lead to difficulties in achieving high reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently observing low yields in the amination of this compound?

Low yields in this reaction are typically attributed to a combination of factors stemming from the substrate's structure. The ortho-position of both the bromo and nitro groups creates significant steric hindrance around the reaction center. Additionally, competing side reactions and suboptimal reaction conditions can impede product formation. Key areas to investigate include the purity of starting materials, the choice of catalyst system, reaction temperature, and the potential for degradation of reactants or products under harsh conditions.[1][2]

Q2: What are the primary catalytic methods for aminating this compound, and how do I choose the best one?

There are three main strategies for this transformation: the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This palladium-catalyzed method is highly versatile but can be sensitive to steric hindrance.[3][4] Success often depends on the rational selection of a bulky, electron-rich phosphine ligand to facilitate the reaction.[5][6][7]

  • Ullmann Condensation: A copper-catalyzed reaction that is often effective for electron-deficient aryl halides.[8][9] While traditional Ullmann conditions are harsh (high temperatures), modern protocols with specialized ligands allow for milder conditions.[10][11] This method can be a robust alternative if palladium-based systems fail.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of two strong electron-withdrawing groups (nitro and carboxylic acid) activates the aryl ring for direct substitution by an amine without a metal catalyst.[12][13] However, this pathway often requires high temperatures and may not be suitable for all amine nucleophiles.

The choice depends on the specific amine, available laboratory resources, and tolerance for optimization. For sterically demanding amines, a well-designed Buchwald-Hartwig or modern Ullmann approach is often preferred.

Q3: I'm attempting a Buchwald-Hartwig amination. Which catalyst, ligand, and base combination is most effective for this hindered substrate?

For sterically hindered substrates, the choice of ligand is critical.[7] Ligands like BrettPhos and GPhos have been developed specifically to improve catalyst stability and activity in challenging coupling reactions.[7] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is commonly used to facilitate the deprotonation of the amine.[5][14] The palladium source can be a pre-catalyst or generated in situ from sources like Pd₂(dba)₃.

Q4: My Ullmann-type reaction is not proceeding to completion. What can I do to improve the yield?

Traditional Ullmann reactions often require very high temperatures.[8] To improve performance under milder conditions, consider the following:

  • Catalyst System: Use a combination of a copper(I) source (e.g., CuI or Cu₂O) and a ligand, such as phenanthroline or a diamine, to increase catalyst solubility and activity.[8][10]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or 2-ethoxyethanol are often required to ensure solubility and achieve necessary temperatures.[8][12]

  • Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the copper catalyst.[1]

Q5: What are the most common side reactions, and how can they be minimized?

Several side reactions can lower the yield of the desired product:

  • Decarboxylation: The carboxylic acid group can be lost under harsh thermal conditions. It is advisable to use the mildest possible temperatures to avoid this.[2]

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can be minimized by ensuring an oxygen-free environment, as oxygen can participate in pathways that lead to catalyst deactivation and side reactions.[2]

  • Homocoupling: The starting aryl bromide can couple with itself, a common issue in Suzuki reactions but also possible in other cross-couplings, often promoted by the presence of oxygen.[2]

  • Formation of Isomers: Depending on the synthetic route to the starting material, isomeric impurities may be present and carry through the reaction.[1]

To minimize these, use purified and degassed solvents, maintain a strict inert atmosphere, and carefully optimize the reaction temperature and time.[1][2]

Troubleshooting Guide

The following table summarizes common issues encountered during the amination of this compound and provides recommended actions.

Problem Potential Cause Recommended Action
Low or No Conversion Inactive catalyst or reagents.Use fresh, high-purity reagents and catalyst. For Pd-catalyzed reactions, consider a pre-catalyst. Ensure solvents are anhydrous.[1][2]
Insufficient temperature.Gradually increase the reaction temperature in 5-10 °C increments, monitoring for product formation and decomposition via TLC or LC-MS.[1][2]
Poor solubility of reagents.Try a different solvent or a co-solvent system (e.g., Dioxane/H₂O, DMF) to ensure all components are dissolved.[2]
Low Yield with Multiple Byproducts Reaction conditions are too harsh.Decrease the reaction temperature. Screen different bases, as some may be too reactive.[1]
Oxygen contamination (Pd/Cu systems).Ensure the reaction is performed under a strictly inert atmosphere and use properly degassed solvents.[2]
Suboptimal stoichiometry.Carefully verify the molar ratios of the aryl halide, amine, base, and catalyst. An excess of the amine (1.2-1.5 eq) is common.[5]
Inconsistent Results Variability in reagent quality or source.Use reagents from a consistent and reliable supplier. Verify the purity of the starting material.[1]
Presence of moisture or air.Use dry solvents and maintain an inert atmosphere, especially for moisture-sensitive reagents like NaOt-Bu.[1]

Comparative Data on Amination Methods

MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Pd Pre-catalyst (0.5-2 mol%) + Phosphine LigandBase: NaOt-Bu, K₂CO₃; Solvent: Toluene, Dioxane; Temp: 80-120 °C[3][5]High functional group tolerance; broad substrate scope; milder conditions than traditional Ullmann.[3][4]Catalyst/ligand can be expensive; sensitive to air and moisture; requires careful optimization for hindered substrates.[7]
Ullmann Condensation Cu(I) salt (5-20 mol%) ± Ligand (e.g., phenanthroline)Base: K₂CO₃, K₃PO₄; Solvent: DMF, NMP; Temp: 100-180 °C[8][11][12]Lower cost catalyst; effective for electron-deficient halides.[4]Often requires high temperatures; substrate scope can be limited; may require stoichiometric copper in older methods.[8][11]
SNAr No CatalystBase: K₂CO₃ or excess amine; Solvent: DMF, DMSO; Temp: >120 °C[12][13]No metal catalyst required; simple procedure.Requires high temperatures; limited to activated aryl halides and strong nucleophiles; lower functional group tolerance.[13]

Experimental Protocols

Protocol 1: Copper-Catalyzed Amination (Ullmann-Type Reaction)

This protocol is a general guideline adapted from procedures for similar substrates.[11][12]

  • Preparation: To a dry reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), the desired amine (1.2-1.5 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a high-boiling polar solvent (e.g., NMP or 2-ethoxyethanol, 3-5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 130-150 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture to remove inorganic solids. Acidify the aqueous phase with 1M HCl to a pH of 2-3 to precipitate the product.

  • Purification: Collect the crude product by filtration. If necessary, purify further by recrystallization or column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol is a general procedure and may require optimization of the ligand and reaction conditions.[15]

  • Preparation: In an inert atmosphere glovebox, charge a dry reaction vial with this compound (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (NaOt-Bu, 1.4 mmol), a palladium pre-catalyst (e.g., G3 BrettPhos, 2 mol%), and a phosphine ligand (if not using a pre-catalyst).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_completion Check Reaction Completion (TLC / LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize_conditions Optimize Conditions: - Increase Temperature - Extend Reaction Time incomplete->optimize_conditions end_good Yield Improved optimize_conditions->end_good check_reagents Verify Reagent Quality: - Purity of Starting Material - Activity of Catalyst - Anhydrous Solvents complete->check_reagents reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes no_reagent_issue Reagents OK check_reagents->no_reagent_issue No purify_reagents Purify/Replace Reagents Use Fresh Catalyst reagent_issue->purify_reagents purify_reagents->end_good analyze_byproducts Analyze Crude Mixture (LC-MS / NMR) no_reagent_issue->analyze_byproducts side_reactions Side Reactions Prevalent (e.g., Decomposition, Homocoupling) analyze_byproducts->side_reactions mitigate_side_reactions Mitigate Side Reactions: - Lower Temperature - Ensure Inert Atmosphere - Screen Different Base/Ligand side_reactions->mitigate_side_reactions mitigate_side_reactions->end_good

Caption: Troubleshooting workflow for low yield amination.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa Oxidative Addition Complex pd0->oa + Ar-X amine_complex Amine Coordination Complex oa->amine_complex + HNR'R'' amide_complex Pd(II) Amido Complex amine_complex->amide_complex - Base-H+X- amide_complex->pd0 product Ar-NR'R'' (Product) amide_complex->product Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental_Workflow prep 1. Dry Glassware (Oven or Flame-Dried) add_solids 2. Add Solids (Ar-Br, Amine, Base, Catalyst) - Weigh in Glovebox if sensitive prep->add_solids inert 3. Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) add_solids->inert add_liquids 4. Add Degassed Solvents (via Syringe) inert->add_liquids react 5. Heat to Temperature with Vigorous Stirring add_liquids->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Quench & Work-up (Cool, Dilute, Extract) monitor->workup purify 8. Purify Product (Column Chromatography / Recrystallization) workup->purify

Caption: General experimental workflow for amination reactions.

References

Minimizing decarboxylation of 2-Bromo-6-nitrobenzoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the decarboxylation of 2-Bromo-6-nitrobenzoic acid during your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern with this compound?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) and the release of carbon dioxide (CO₂). For this compound, this is a significant side reaction as it leads to the formation of the unwanted byproduct, 1-bromo-3-nitrobenzene. This not only reduces the yield of your desired product but also complicates the purification process. The presence of the electron-withdrawing nitro group can make the carboxylic acid group more susceptible to removal under certain conditions.[1]

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The main factors that can induce decarboxylation are:

  • High Temperatures: Elevated reaction temperatures are the most significant contributor to the decarboxylation of nitrobenzoic acids.[2]

  • Harsh pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the removal of the carboxyl group.

  • Prolonged Reaction Times: Extended exposure to even moderately elevated temperatures can increase the extent of decarboxylation.

Q3: At what temperature does significant decarboxylation of this compound occur?

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound in coupling reactions.

Issue 1: Significant formation of 1-bromo-3-nitrobenzene during a Suzuki-Miyaura coupling reaction.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the conditions required can sometimes lead to decarboxylation.

Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
Excessively High Reaction Temperature Screen for the lowest effective temperature. Start at 80°C and incrementally increase if the reaction is sluggish.Minimizing thermal stress on the molecule is the most effective way to prevent decarboxylation.
Strongly Basic Conditions Use a milder base. Consider carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of hydroxides (e.g., NaOH, KOH).[3]Strong bases can promote decarboxylation. Milder bases are often sufficient for the Suzuki coupling mechanism.[3]
Prolonged Reaction Time at Elevated Temperature Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.Minimizing the time the molecule is exposed to heat will reduce the amount of decarboxylated byproduct formed.
Catalyst System Use a highly active palladium catalyst and ligand system that allows for lower reaction temperatures. For example, using bulky, electron-rich phosphine ligands can often increase reaction rates at lower temperatures.[4]A more efficient catalyst can drive the desired coupling reaction to completion faster and at a lower temperature, outcompeting the decarboxylation side reaction.
Issue 2: Low yield of the desired amide and presence of 1-bromo-3-nitrobenzene during an amide coupling reaction.

Amide coupling reactions often require activation of the carboxylic acid, and the conditions for this activation can sometimes lead to decarboxylation.

Potential Causes & Solutions:

Potential Cause Recommended Solution Rationale
High Temperature During Acyl Chloride Formation If using thionyl chloride (SOCl₂) or oxalyl chloride, perform the reaction at room temperature or below.These reagents are highly reactive, and elevated temperatures are generally not required and can promote decarboxylation.
Harsh Conditions for Carbodiimide Coupling Use standard coupling reagents like EDC/HOBt or HATU at room temperature or 0°C.[2]These reagents are effective at facilitating amide bond formation under mild conditions, thus avoiding the high temperatures that lead to decarboxylation.[2]
In-situ Activation at Elevated Temperatures Pre-form the activated ester at a lower temperature before adding the amine and heating if necessary.This two-step approach can minimize the time the sensitive activated intermediate is exposed to heat.
Purification Method Avoid high-temperature purification methods like distillation. Utilize column chromatography at room temperature or recrystallization.Thermally labile products can decompose during purification if excessive heat is applied.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Decarboxylation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for different boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent (e.g., Dioxane/H₂O, 4:1)

Procedure:

  • In a flame-dried flask, combine this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at 80-90°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a general method for amide bond formation using HATU, a coupling reagent that is effective at room temperature.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Decarboxylation_Factors cluster_conditions Reaction Conditions 2-Bromo-6-nitrobenzoic_acid This compound Decarboxylation Decarboxylation 2-Bromo-6-nitrobenzoic_acid->Decarboxylation 1-bromo-3-nitrobenzene 1-bromo-3-nitrobenzene + CO2 Decarboxylation->1-bromo-3-nitrobenzene High_Temperature High Temperature (>150°C) High_Temperature->Decarboxylation Strong_Base Strong Base (e.g., NaOH) Strong_Base->Decarboxylation Strong_Acid Strong Acid Strong_Acid->Decarboxylation Prolonged_Heating Prolonged Heating Prolonged_Heating->Decarboxylation

Caption: Factors promoting decarboxylation of this compound.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine this compound, boronic acid, and base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Combine_Reagents->Inert_Atmosphere Add_Catalyst Add Palladium Catalyst Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat_Mixture Heat to 80-90°C Add_Solvent->Heat_Mixture Monitor_Progress Monitor by TLC/LC-MS Heat_Mixture->Monitor_Progress Cool_and_Dilute Cool to RT & Dilute Monitor_Progress->Cool_and_Dilute Extraction Aqueous Extraction Cool_and_Dilute->Extraction Dry_and_Concentrate Dry and Concentrate Extraction->Dry_and_Concentrate Purification Column Chromatography Dry_and_Concentrate->Purification Product Desired Coupled Product Purification->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Amide Formation cluster_workup_purification Work-up & Purification Dissolve_Acid Dissolve this compound in anhydrous DMF Add_Reagents Add HATU and DIPEA Dissolve_Acid->Add_Reagents Stir_RT Stir at RT for 15-20 min Add_Reagents->Stir_RT Add_Amine Add Amine Stir_RT->Add_Amine Monitor_Reaction Monitor by TLC/LC-MS Add_Amine->Monitor_Reaction Quench Quench with Water Monitor_Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Desired Amide Product Purify->Final_Product

Caption: Experimental workflow for an amide coupling reaction using HATU.

References

Challenges in the regioselective nitration for 2-bromo-3-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the regioselective nitration for the synthesis of 2-bromo-3-nitrobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of 2-bromo-3-nitrobenzoic acid via nitration of 2-bromobenzoic acid?

The main challenge is controlling the regioselectivity of the nitration reaction.[1] The starting material, 2-bromobenzoic acid, has two substituents on the benzene ring: a bromine atom and a carboxylic acid group. The bromine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. This conflict in directing effects leads to the formation of a mixture of isomers, with the desired 2-bromo-3-nitrobenzoic acid often being a minor product. The principal product of the nitration is typically 2-bromo-5-nitrobenzoic acid.[1]

Q2: What are the common side products in this synthesis?

The most common side products are isomeric mononitrated compounds, primarily 2-bromo-5-nitrobenzoic acid.[1] Depending on the reaction conditions, dinitrated byproducts can also be formed.[1]

Q3: How can the formation of dinitrated byproducts be minimized?

To minimize dinitration, it is crucial to use controlled nitrating conditions. This includes using a specific amount of the nitrating agent and maintaining a low reaction temperature, typically below 5°C.[1] Harsh conditions, such as high temperatures or the use of excessively strong nitrating agents, favor multiple nitrations.[1]

Q4: Is it possible to improve the yield of the desired 2-bromo-3-nitrobenzoic acid isomer directly during nitration?

Directly improving the yield of the 2,3-isomer is challenging due to the inherent directing effects of the bromo and carboxyl groups.[1] The focus should be on optimizing the separation of the 2,3-isomer from the major 2,5-isomer after the reaction is complete.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-bromo-3-nitrobenzoic acid.

Problem 1: Low or No Yield of the Desired Product

Possible CauseSuggested Solution
Inefficient Nitration - Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺).- Maintain a low reaction temperature (0-5°C) to prevent decomposition of the starting material or product.[1]- Ensure the 2-bromobenzoic acid is fully dissolved in the sulfuric acid before the addition of nitric acid.[1]
Losses During Workup - The product is precipitated by pouring the reaction mixture into ice-water. Use a sufficient volume of ice-water for complete precipitation.[1]- During filtration, wash the crude product with cold water to minimize losses, as the product has some solubility in water.[1]
Purity of Starting Material - The purity of the starting 2-bromobenzoic acid is crucial for a good yield. Ensure the starting material is pure before commencing the reaction.

Problem 2: The Final Product is a Mixture of Isomers

Possible CauseSuggested Solution
Inherent Nature of the Reaction - The formation of a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid is expected. The primary goal is to efficiently separate the desired isomer.[1]
Suboptimal Separation - Fractional Crystallization of Potassium Salts: This is a documented and effective method for separating the 2,3- and 2,5-isomers. This technique relies on the different solubilities of the potassium salts of the isomeric acids in water. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble and will crystallize out first.[1]
Incorrect Isomer Identification - The primary product of the reaction is the 2-bromo-5-nitrobenzoic acid isomer. It is essential to confirm the identity of the isolated product using analytical techniques such as NMR spectroscopy or by determining its melting point (2-bromo-3-nitrobenzoic acid m.p. 184-186°C).[1]

Problem 3: Discolored Final Product (Yellow to Orange)

Possible CauseSuggested Solution
Presence of Nitrophenolic Species - These impurities can arise from side reactions. Washing the crude product with a mild alkaline solution can help in their removal.
Oxidation Byproducts - Harsh reaction conditions can lead to oxidation. Ensure the temperature is well-controlled and consider using a milder nitrating agent if oxidation is a persistent issue.
Residual Nitrating Agent - Ensure the product is thoroughly washed with cold water after filtration to remove any remaining colored reagents.
Product Degradation - Some nitroaromatic compounds can be sensitive to light and air. Store the purified product in a cool, dark place under an inert atmosphere if necessary.

Quantitative Data

Precise quantitative data on the isomer distribution for the nitration of 2-bromobenzoic acid under varying conditions is not extensively available in the surveyed literature. However, it is consistently reported that 2-bromo-5-nitrobenzoic acid is the major product due to the directing effects of the bromo and carboxyl groups. The yield of the desired 2-bromo-3-nitrobenzoic acid is consequently lower. Researchers should focus on optimizing the separation technique to maximize the recovery of the desired isomer.

Starting MaterialMajor IsomerMinor Isomer
2-Bromobenzoic Acid2-Bromo-5-nitrobenzoic acid2-Bromo-3-nitrobenzoic acid

Experimental Protocols

Safety Precautions: This procedure involves the use of concentrated and corrosive acids. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Protocol 1: Nitration of 2-Bromobenzoic Acid

This protocol will yield a mixture of 2-bromo-3-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid.

Materials:

  • 2-Bromobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, carefully add 2-bromobenzoic acid (e.g., 10.0 g, 49.7 mmol) to an ice-cold mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (12 mL).

  • Maintain the reaction temperature below 5°C with constant stirring for 1 hour.[1]

  • After 1 hour, slowly and carefully pour the reaction mixture into a beaker containing ice water (e.g., 200 mL) with vigorous stirring. A white solid product (a mixture of isomers) will precipitate.[1]

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.[1]

  • Dry the solid product.

Protocol 2: Separation of Isomers via Fractional Crystallization of Potassium Salts

This protocol outlines the separation of the desired 2-bromo-3-nitrobenzoic acid from the major 2-bromo-5-nitrobenzoic acid isomer.

Procedure:

  • Dissolve the crude mixture of isomers in a boiling solution of potassium carbonate in water.

  • Allow the solution to cool slowly. The potassium salt of 2-bromo-5-nitrobenzoic acid is less soluble and will crystallize out first.[1]

  • Filter the mixture to collect the crystals of the potassium salt of the 2,5-isomer. The filtrate is now enriched with the potassium salt of 2-bromo-3-nitrobenzoic acid.[1]

  • Acidify the filtrate with concentrated hydrochloric acid until it is acidic to Congo red. The 2-bromo-3-nitrobenzoic acid will precipitate.[1]

  • Collect the precipitate by filtration and wash with cold water.[1]

  • For further purification, recrystallize the product from hot 30% ethanol.[1]

Visualizations

experimental_workflow cluster_nitration Nitration cluster_separation Separation of Isomers start 2-Bromobenzoic Acid add_acids Add to cold mixture of conc. H₂SO₄ and conc. HNO₃ start->add_acids react Stir at < 5°C for 1 hour add_acids->react precipitate Pour into ice water react->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash crude_product Crude Product (Mixture of Isomers) filter_wash->crude_product dissolve Dissolve in boiling K₂CO₃ solution crude_product->dissolve cool Cool slowly dissolve->cool filter_salts Filter cool->filter_salts potassium_salt Crystals of K⁺ salt of 2-Bromo-5-nitrobenzoic acid filter_salts->potassium_salt Solid filtrate Filtrate enriched with K⁺ salt of 2-Bromo-3-nitrobenzoic acid filter_salts->filtrate Liquid acidify Acidify with conc. HCl filtrate->acidify precipitate_final Precipitate 2-Bromo-3-nitrobenzoic acid acidify->precipitate_final filter_final Filter and wash precipitate_final->filter_final recrystallize Recrystallize from 30% Ethanol filter_final->recrystallize pure_product Pure 2-Bromo-3-nitrobenzoic Acid recrystallize->pure_product troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield of Desired Product cause1 Inefficient Nitration problem->cause1 cause2 Losses During Workup problem->cause2 cause3 Impure Starting Material problem->cause3 sol1a Use conc. acids cause1->sol1a sol1b Maintain low temp. (0-5°C) cause1->sol1b sol1c Ensure complete dissolution cause1->sol1c sol2a Use sufficient ice-water cause2->sol2a sol2b Wash with cold water cause2->sol2b sol3 Verify purity of 2-bromobenzoic acid cause3->sol3 directing_effects start 2-Bromobenzoic Acid substituent1 -COOH group (meta-director) start->substituent1 substituent2 -Br group (ortho, para-director) start->substituent2 product1 2-Bromo-3-nitrobenzoic Acid (meta to -COOH, ortho to -Br) substituent1->product1 Directs to C3 & C5 product2 2-Bromo-5-nitrobenzoic Acid (meta to -COOH, para to -Br) substituent1->product2 substituent2->product1 Directs to C3 & C6 substituent2->product2 outcome Mixture of Isomers (2,5-isomer is major product) product1->outcome product2->outcome

References

Technical Support Center: Isolating 2-Bromo-6-nitrobenzoic Acid from Isomeric Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitrobenzoic acid. The focus is on the identification and removal of common isomeric impurities encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities found in crude this compound?

A1: The synthesis of this compound typically involves the nitration of 2-bromobenzoic acid. The directing effects of the bromo (ortho-, para-directing) and carboxylic acid (meta-directing) groups can lead to the formation of a mixture of isomers.[1] The most common isomeric impurities are 2-Bromo-4-nitrobenzoic acid and 2-Bromo-5-nitrobenzoic acid .[2][3] Dinitrated byproducts can also form under harsh reaction conditions.[3]

Q2: Which analytical techniques are recommended for identifying and quantifying isomeric impurities in this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the desired product and its isomeric impurities. A reversed-phase C18 column with a gradient elution is typically effective.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for the structural confirmation of the isomers. The number of signals, their chemical shifts, and splitting patterns in the aromatic region are unique for each isomer.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for impurity identification, often after derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester).[7][8] The mass-to-charge ratio (m/z) and fragmentation patterns help in confirming the molecular weight and structure of the impurities.

Q3: What are the primary methods for removing isomeric impurities from this compound?

A3: The choice of purification method depends on the level and nature of the impurities. The most common techniques are:

  • Recrystallization: This is an effective method for purifying solid compounds. The selection of an appropriate solvent or solvent system is critical.[3][9]

  • Column Chromatography: This technique is useful for separating isomers with different polarities.[2]

  • Acid-Base Extraction: This method is effective for separating the acidic product from any neutral or basic impurities but is not suitable for separating the isomeric acids from each other.[2]

Troubleshooting Guides

Recrystallization

Problem: Low purity after recrystallization.

Possible CauseSuggested Solution
Inappropriate solvent choice: Impurities may have similar solubility to the product in the chosen solvent.[3]Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, toluene, water, or mixtures like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.[3]
Cooling rate is too fast: Rapid cooling can lead to the trapping of impurities within the crystal lattice.[3]Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Incomplete removal of mother liquor: The solution containing dissolved impurities may remain on the crystal surface.Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent during filtration.

Problem: Oiling out during recrystallization.

Possible CauseSuggested Solution
High concentration of impurities: A high impurity load can lower the melting point of the mixture.Consider a preliminary purification step like column chromatography to reduce the impurity level before recrystallization.
Inappropriate solvent: The solvent may be too nonpolar for the compound.Try a more polar solvent or a solvent mixture.
Column Chromatography

Problem: Poor separation of isomers.

Possible CauseSuggested Solution
Inappropriate mobile phase: The eluent may be too polar or not polar enough to achieve separation.Optimize the mobile phase composition using Thin Layer Chromatography (TLC) first. A common mobile phase for substituted benzoic acids is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
Column overloading: Too much crude material was loaded onto the column.Use an appropriate amount of silica gel relative to the crude product (typically a 30:1 to 100:1 ratio by weight).[2]
Improper column packing: Cracks or channels in the silica gel can lead to an uneven flow of the mobile phase.Ensure the column is packed uniformly as a slurry and is not allowed to run dry.

Problem: Product tailing on the column.

Possible CauseSuggested Solution
Acidic nature of the compound: The carboxylic acid group can interact strongly with the silica gel, causing tailing.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase to suppress this interaction.[9]

Experimental Protocols

Protocol 1: Identification of Isomeric Impurities by HPLC

This protocol outlines a general reversed-phase HPLC method for the separation of bromo-nitrobenzoic acid isomers.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or phosphoric acid (analytical grade)

  • Reference standards for this compound and potential isomeric impurities.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Prepare individual solutions of the reference standards at a similar concentration.

  • Analysis: Inject the reference standards to determine their retention times. Inject the crude sample solution to identify and quantify the impurities based on the retention times and peak areas relative to the standards.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water, and ethanol/water mixtures) at room temperature and with gentle heating.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid) that provides good separation between this compound and its isomers. The desired product should have an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude this compound analytical_methods Analytical Identification (HPLC, NMR, GC-MS) crude_product->analytical_methods impurity_identification Identify and Quantify Isomeric Impurities analytical_methods->impurity_identification purification Purification impurity_identification->purification recrystallization Recrystallization purification->recrystallization High initial purity column_chromatography Column Chromatography purification->column_chromatography Multiple isomers acid_base_extraction Acid-Base Extraction (for non-isomeric impurities) purification->acid_base_extraction Neutral/basic impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product acid_base_extraction->pure_product analysis_of_pure Purity Analysis (HPLC) pure_product->analysis_of_pure characterization Structural Confirmation (NMR, MS) analysis_of_pure->characterization signaling_pathway cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification 2-Bromobenzoic Acid 2-Bromobenzoic Acid Nitration Nitration 2-Bromobenzoic Acid->Nitration Isomeric Mixture Isomeric Mixture Nitration->Isomeric Mixture HPLC HPLC Isomeric Mixture->HPLC NMR NMR Isomeric Mixture->NMR GC-MS GC-MS Isomeric Mixture->GC-MS Recrystallization Recrystallization Isomeric Mixture->Recrystallization Column Chromatography Column Chromatography Isomeric Mixture->Column Chromatography Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

References

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 2-Bromo-6-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The coupling of this compound is challenging due to a combination of steric hindrance and electronic effects. The presence of two ortho-substituents (bromo and nitro groups) creates significant steric bulk around the palladium catalyst's reaction site. This hindrance can slow down or inhibit the oxidative addition step of the catalytic cycle. Additionally, the electron-withdrawing nature of the nitro and carboxylic acid groups deactivates the aryl bromide, making oxidative addition more difficult.

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: The most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid partner, replacing it with a C-H bond. It is often promoted by aqueous bases and high temperatures. To minimize it, ensure your reaction is thoroughly degassed, use anhydrous solvents where appropriate, and consider using more stable boronic esters (e.g., pinacol esters).

  • Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Optimizing the catalyst and ligand system, particularly by using bulky ligands, can often suppress homocoupling.

Q3: Should I protect the carboxylic acid group before performing the Suzuki coupling?

A3: While Suzuki couplings are known for their functional group tolerance, the carboxylic acid in this compound can cause complications. Under basic reaction conditions, it will deprotonate to form a carboxylate, which can coordinate to the palladium center and inhibit catalysis. If optimizing the base and catalyst system does not yield the desired results, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.

Q4: How do I choose the right palladium catalyst and ligand for this reaction?

A4: For sterically hindered substrates like this compound, the choice of catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may show low reactivity. It is generally necessary to use a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) in combination with a bulky, electron-rich phosphine ligand. These ligands facilitate the rate-determining oxidative addition step. Buchwald ligands such as SPhos and XPhos are excellent choices. Alternatively, pre-formed catalysts that incorporate these bulky ligands, known as precatalysts, can be used for convenience and improved stability. N-heterocyclic carbene (NHC) ligands are also effective for such challenging couplings.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion 1. Ineffective catalyst system for the hindered substrate.2. Reaction temperature is too low.3. Inappropriate base or solvent.4. Catalyst deactivation by the substrate.1. Switch to a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., SPhos, XPhos) or use a PEPPSI-type precatalyst.[1]2. Gradually increase the reaction temperature in 10-20°C increments.3. Screen different bases (K₃PO₄ is often a good starting point for difficult couplings) and solvent systems (e.g., Dioxane/H₂O, Toluene, DMF).[2]4. Consider protecting the carboxylic acid group as an ester.
Significant Homocoupling of Boronic Acid 1. Slow transmetalation step.2. Presence of oxygen in the reaction mixture.3. Catalyst system favors homocoupling.1. Increase the reaction temperature to facilitate transmetalation.2. Ensure all solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).3. Change the ligand; bidentate ligands like dppf can sometimes reduce homocoupling.
Protodeboronation of Boronic Acid 1. Presence of excess water or oxygen.2. Base-catalyzed decomposition.3. High reaction temperature.1. Use anhydrous solvents and ensure rigorous degassing.2. Use a weaker base (e.g., K₂CO₃ or KF) or consider anhydrous conditions.3. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.
Catalyst Turns Black (Palladium Black Formation) 1. Insufficient ligand to stabilize the Pd(0) active species.2. High reaction temperature causing catalyst decomposition.3. Impurities in reagents or solvents.1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).2. Use a more robust, sterically hindered ligand.3. Lower the reaction temperature if possible.4. Ensure high purity of all starting materials and use anhydrous, degassed solvents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize reaction conditions for Suzuki couplings of substrates analogous to this compound, providing a starting point for optimization.

Table 1: Comparison of Catalyst Systems for Sterically Hindered 2-Bromopyridines [1]

Catalyst SystemArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄Phenylboronic AcidK₃PO₄Dioxane/H₂O908~85-95
Pd(OAc)₂ / SPhos4-Methoxyphenylboronic AcidK₂CO₃Toluene10012High
PEPPSI™-IPr3,5-Dimethylphenylboronic AcidK₂CO₃DMF/H₂O806Good to Excellent

*Specific yield not reported, but analogous reactions are highly efficient.

Table 2: Base and Solvent Optimization for Nitro-Substituted Aryl Halides [2]

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-2-nitrobenzenePd(OAc)₂ (2)K₂CO₃Toluene100298
1-Bromo-2-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene1001885
1-Chloro-2-nitrobenzenePd(PPh₃)₄ (5)Na₂CO₃MeOH/H₂O (4:1)120 (MW)0.595

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is a good starting point for the Suzuki coupling of this compound (or its ester derivative) and should be optimized for specific boronic acids.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the this compound derivative, arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the reaction flask.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the flask and further degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R1-X (Aryl Halide) PdII_A R1-Pd(II)L2-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R2-B(OR)2 Base PdII_B R1-Pd(II)L2-R2 Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R1-R2 (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst system appropriate for a hindered substrate? Start->CheckCatalyst OptimizeCatalyst Switch to Pd(OAc)2/SPhos or a PEPPSI precatalyst CheckCatalyst->OptimizeCatalyst No CheckTemp Is the reaction temperature high enough? CheckCatalyst->CheckTemp Yes OptimizeCatalyst->CheckTemp IncreaseTemp Increase temperature (e.g., 80°C -> 100°C) CheckTemp->IncreaseTemp No CheckBaseSolvent Are the base and solvent optimal? CheckTemp->CheckBaseSolvent Yes IncreaseTemp->CheckBaseSolvent ScreenBaseSolvent Screen bases (K3PO4, Cs2CO3) and solvents (Dioxane, Toluene) CheckBaseSolvent->ScreenBaseSolvent No ProtectAcid Consider protecting the carboxylic acid group CheckBaseSolvent->ProtectAcid Yes ScreenBaseSolvent->ProtectAcid Success Reaction Optimized ProtectAcid->Success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

Caption: Key parameters for selecting optimal Suzuki coupling conditions.

References

Troubleshooting guide for the synthesis of 2-amino-4-bromo-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-amino-4-bromo-6-nitrobenzoic acid. The information is targeted towards researchers, scientists, and drug development professionals to help navigate challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce 2-amino-4-bromo-6-nitrobenzoic acid?

A proposed synthetic pathway for 2-amino-4-bromo-6-nitrobenzoic acid can be adapted from established methods for analogous compounds.[1] One plausible route begins with the esterification of 2-amino-6-nitrobenzoic acid, followed by bromination and subsequent hydrolysis to yield the final product.[1]

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I address them?

Low yields can stem from several factors. Incomplete reactions are a common issue; it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.[2] Degradation of the starting material or the product can also lead to lower yields, so ensure that the reaction conditions, such as temperature and pH, are not overly harsh.[2] Additionally, verifying the purity of your starting materials and ensuring the correct stoichiometry of reactants are critical steps for optimizing the yield.[2]

Q3: What are the most common impurities I should expect, and how can I identify them?

Common impurities can arise from unreacted starting materials, side-products, or degradation.[2] Depending on the synthetic route, you might encounter isomeric impurities, over-brominated species (e.g., 2-amino-4,X-dibromo-6-nitrobenzoic acid), or under-brominated starting materials.[2] Hydrolysis of the amino group to a hydroxyl group is another potential side reaction.[2] A combination of analytical techniques is recommended for thorough purity assessment. HPLC is ideal for quantifying purity and detecting minor impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are excellent for structural confirmation and identification of impurities.[2] A sharp melting point range is also a good indicator of high purity.[2]

Q4: What is the best method to purify the crude 2-amino-4-bromo-6-nitrobenzoic acid?

Recrystallization is a common and effective purification technique for the final product.[2] The choice of solvent is critical and may require some experimentation; suitable solvents for similar compounds include ethanol, methanol, or a mixture of ethyl acetate and hexanes.[2] If recrystallization does not provide the desired purity, column chromatography using silica gel is a reliable alternative for separating the target compound from persistent impurities.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.Monitor reaction progress using TLC or HPLC. Consider extending reaction time or moderately increasing temperature.[2]
Degradation of starting material or product.Ensure reaction conditions (e.g., temperature, pH) are not too harsh. Use purified reagents and solvents.[2]
Suboptimal stoichiometry of reagents.Carefully verify the molar ratios of all reactants and catalysts.[2]
Poor quality of starting materials.Confirm the purity of precursors using appropriate analytical techniques (e.g., NMR, melting point).[2]
Product Contamination / Low Purity Presence of unreacted starting materials.Optimize reaction conditions to drive the reaction to completion. Purify the crude product via recrystallization or column chromatography.[2]
Formation of side products (e.g., isomers, over-bromination, hydrolysis).Adjust reaction conditions (e.g., temperature, reagent addition rate) to improve selectivity.[2]
Inconsistent Results Variability in reagent quality.Use reagents from a consistent and reliable supplier.
Fluctuations in reaction conditions.Ensure precise control over temperature, pressure, and stirring rate.[2]
Presence of moisture or air in sensitive reactions.Use dry solvents and maintain an inert atmosphere (e.g., nitrogen or argon) if any reaction step is sensitive to moisture or oxidation.[2]

Potential Impurities Summary

Impurity Potential Origin Suggested Analytical Method for Detection
2,4-dibromo-6-nitrobenzoic acidIncomplete amination of a dibromo precursor.HPLC, ¹H NMR[2]
2,6-diamino-4-bromobenzoic acidOver-amination if a dihalo-precursor is used.HPLC, MS[2]
4-bromo-2-hydroxy-6-nitrobenzoic acidHydrolysis of the amino group.HPLC, MS[2]
2-Amino-6-nitrobenzoic acidIncomplete bromination of the precursor.HPLC, MS[2]
Isomeric ImpuritiesNon-regioselective nitration or amination.HPLC, ¹H NMR[2]

Experimental Protocols

Proposed Synthesis of 2-amino-4-bromo-6-nitrobenzoic acid

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • 2-Amino-6-nitrobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane or Acetonitrile

  • Lithium Hydroxide or Sodium Hydroxide

  • Hydrochloric Acid

Step 1: Esterification of 2-amino-6-nitrobenzoic acid [1]

  • Dissolve 2-amino-6-nitrobenzoic acid (1 equivalent) in methanol.

  • At 0°C, add concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the methyl ester.

Step 2: Bromination of methyl 2-amino-6-nitrobenzoate [1]

  • Dissolve the methyl 2-amino-6-nitrobenzoate (1 equivalent) in a suitable solvent like dichloromethane or acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 2-amino-4-bromo-6-nitrobenzoate.

Step 3: Hydrolysis of methyl 2-amino-4-bromo-6-nitrobenzoate [1]

  • Dissolve the purified methyl 2-amino-4-bromo-6-nitrobenzoate in a mixture of methanol and water.

  • Add a suitable base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).

  • Stir at room temperature until the ester is completely hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-bromo-6-nitrobenzoic acid.

Visualizations

G cluster_start Starting Material cluster_step1 Step 1: Esterification cluster_step2 Step 2: Bromination cluster_step3 Step 3: Hydrolysis cluster_analysis Analysis & Purification start 2-Amino-6-nitrobenzoic Acid ester Methyl 2-amino-6-nitrobenzoate start->ester MeOH, H₂SO₄ bromo_ester Methyl 2-amino-4-bromo-6-nitrobenzoate ester->bromo_ester NBS, DCM product 2-Amino-4-bromo-6-nitrobenzoic Acid bromo_ester->product LiOH, H₂O/MeOH then HCl purification Recrystallization / Column Chromatography product->purification analysis HPLC, NMR, MS, MP purification->analysis

Caption: Proposed synthetic workflow for 2-amino-4-bromo-6-nitrobenzoic acid.

G cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Product Purity cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Contaminated Reagents issue->cause3 solution1a Extend Reaction Time / Increase Temp cause1->solution1a solution1b Monitor with TLC/HPLC cause1->solution1b solution2a Optimize Conditions (Temp, Stoichiometry) cause2->solution2a solution2b Purify via Recrystallization/Chromatography cause2->solution2b solution3a Verify Reagent Purity cause3->solution3a

Caption: Troubleshooting logic for addressing low product purity.

References

Validation & Comparative

Comparative Reactivity Analysis: 2-Bromo-6-nitrobenzoic Acid vs. 2-Chloro-6-nitrobenzoic Acid in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between halogenated starting materials can significantly impact reaction efficiency, yield, and overall synthesis strategy. This guide provides an objective comparison of the reactivity of 2-bromo-6-nitrobenzoic acid and 2-chloro-6-nitrobenzoic acid, focusing on their performance in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental data.

The reactivity of 2-halo-6-nitrobenzoic acids is primarily dictated by the nature of the halogen atom and the strong electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups. These groups, positioned ortho and para to the halogen, activate the aromatic ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex. While both this compound and 2-chloro-6-nitrobenzoic acid are valuable synthons, their reactivity profiles exhibit subtle but important differences.

Executive Summary of Reactivity

In the context of nucleophilic aromatic substitution, the carbon-halogen bond is the reaction center. The primary factors influencing reactivity are:

  • Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-X bond and a more electrophilic carbon atom in the chloro derivative. This generally favors a faster rate of nucleophilic attack, which is often the rate-determining step in SNAr reactions.

  • Carbon-Halogen Bond Strength: The C-Cl bond is stronger than the C-Br bond. If the cleavage of the C-X bond were the rate-determining step, the bromo compound would be more reactive. However, in most SNAr reactions, the formation of the Meisenheimer complex is rate-limiting.

Therefore, it is generally anticipated that 2-chloro-6-nitrobenzoic acid will exhibit greater reactivity towards nucleophiles compared to its bromo counterpart under similar conditions. The following experimental data, while not from a direct head-to-head comparison with the same nucleophile, provides insight into their behavior in SNAr reactions.

Experimental Data Comparison

The following table summarizes the reaction conditions and yields for representative SNAr reactions involving each compound.

Feature2-Chloro-6-nitrobenzoic AcidThis compound
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic Substitution & Cyclization
Nucleophile 3-amino-1H-pyrazole-4-carboxamideEthyl 4-hydrazinylbenzoate
Solvent n-ButanolEthanol
Base Diisopropylethylamine (DIPEA)Not specified (hydrazine is basic)
Temperature RefluxReflux
Reaction Time Not specified24 hours
Product Yield 90%75%

Analysis of Experimental Findings

The available data indicates that 2-chloro-6-nitrobenzoic acid can undergo efficient substitution to provide a high yield of 90%. The reaction with the pyrazole-based nucleophile proceeds effectively in n-butanol at reflux. In contrast, the reaction of this compound with a hydrazine derivative in refluxing ethanol for 24 hours resulted in a lower yield of 75%.

While the differing nucleophiles, solvents, and reaction times preclude a direct kinetic comparison, the high yield obtained with the chloro-compound is consistent with the expected higher reactivity of aryl chlorides in SNAr reactions due to the greater electronegativity of chlorine.

Key Experimental Protocols

Synthesis of 2-((4-carbamoyl-1H-pyrazol-3-yl)amino)-6-nitrobenzoic acid
  • Reactants: 2-chloro-6-nitrobenzoic acid, 3-amino-1H-pyrazole-4-carboxamide, Diisopropylethylamine (DIPEA).

  • Solvent: n-Butanol.

  • Procedure: A mixture of 2-chloro-6-nitrobenzoic acid, 3-amino-1H-pyrazole-4-carboxamide, and DIPEA in n-butanol is heated to reflux. After completion of the reaction (monitored by an appropriate method such as TLC or LC-MS), the mixture is cooled. The product is then isolated through standard workup procedures, which may include filtration, extraction, and crystallization.

Synthesis of 4-(4-carboxy-2-nitrophenyl)-7-ethoxycarbonyl-phthazin-1(2H)-one
  • Reactants: this compound, Ethyl 4-hydrazinylbenzoate.

  • Solvent: Ethanol.

  • Procedure: A solution of this compound and ethyl 4-hydrazinylbenzoate in ethanol is refluxed for 24 hours. The reaction progress is monitored. Upon completion, the reaction mixture is cooled, and the solvent is typically removed under reduced pressure. The resulting solid is then purified, for example, by recrystallization from a suitable solvent like ethanol, to yield the final product.

Visualizing Reaction Mechanisms and Workflows

To further clarify the chemical processes and relationships, the following diagrams are provided.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Halo-6-nitrobenzoic acid 2-Halo-6-nitrobenzoic acid Meisenheimer Complex Meisenheimer Complex 2-Halo-6-nitrobenzoic acid->Meisenheimer Complex + Nu- (Rate-determining) Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product - X- (Fast) Halide Ion (X-) Halide Ion (X-)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow A Combine 2-halo-6-nitrobenzoic acid, nucleophile, base (if needed), and solvent. B Heat reaction mixture to reflux. A->B C Monitor reaction progress (TLC/LC-MS). B->C D Cool reaction mixture. C->D E Isolate crude product (filtration/extraction). D->E F Purify product (recrystallization/chromatography). E->F G Characterize final product (NMR, MS). F->G

Caption: A typical experimental workflow for an SNAr reaction.

Electronic_Effects cluster_effects Electron Withdrawing Effects A C-X Aromatic Ring C-NO₂ C-COOH B Strong -I, -M effect from -NO₂ B->A:f2 pulls e- density C Strong -I effect from -COOH C->A:f3 pulls e- density D Inductive (-I) effect from Halogen (X) D->A:f0 pulls e- density

Caption: Electronic effects activating the ring for nucleophilic attack.

Conclusion

A Comparative Guide to the Reactivity of Bromo-nitrobenzoic Acid Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. Bromo-nitrobenzoic acids are a versatile class of building blocks, offering multiple points for chemical modification. Understanding the relative reactivity of the various isomers in nucleophilic aromatic substitution (SNAr) reactions is critical for designing efficient synthetic routes and predicting reaction outcomes. This guide provides an objective comparison of the performance of bromo-nitrobenzoic acid isomers in SNAr, supported by established mechanistic principles and detailed experimental protocols for quantitative analysis.

The Decisive Role of Substituent Positioning in Reactivity

The rate of nucleophilic aromatic substitution is profoundly influenced by the electronic environment of the aromatic ring. The presence of strongly electron-withdrawing groups, such as a nitro group (-NO₂), is essential for activating the ring towards nucleophilic attack.[1] The efficacy of this activation, however, is critically dependent on the position of the nitro group relative to the leaving group, in this case, the bromine atom.

The SNAr mechanism proceeds through a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the key determinant of the reaction rate. When the nitro group is situated in the ortho or para position to the bromine atom, it can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing it and accelerating the reaction.[3] In contrast, a meta-positioned nitro group can only offer weaker inductive stabilization and cannot participate in resonance delocalization of the negative charge on the carbon bearing the leaving group.[3][4]

Quantitative Comparison of Isomer Reactivity

IsomerNitro Group Position Relative to Bromo GroupExpected Relative ReactivityRationale for Reactivity
2-Bromo-3-nitrobenzoic acid orthoHighThe ortho-nitro group provides strong resonance stabilization of the Meisenheimer intermediate, significantly activating the ring for nucleophilic attack.[2]
2-Bromo-5-nitrobenzoic acid paraHighThe para-nitro group also provides strong resonance stabilization of the Meisenheimer intermediate, leading to a high reaction rate, comparable to the ortho isomer.[3]
4-Bromo-3-nitrobenzoic acid metaLowThe meta-nitro group cannot stabilize the Meisenheimer intermediate through resonance. The activation is limited to the weaker inductive electron-withdrawing effect, resulting in a significantly lower reaction rate compared to the ortho and para isomers.[3][4]
3-Bromo-2-nitrobenzoic acid orthoHighSimilar to 2-bromo-3-nitrobenzoic acid, the ortho-nitro group provides strong resonance stabilization of the Meisenheimer intermediate.
3-Bromo-4-nitrobenzoic acid orthoHighThe carboxyl group is meta-directing and the bromo group is ortho, para-directing for electrophilic substitution, but for nucleophilic substitution, the activating effect of the nitro group is paramount. Here, the nitro group is ortho to the bromine, leading to high reactivity.
3-Bromo-5-nitrobenzoic acid metaLowBoth nitro groups are meta to the bromine atom, offering only inductive stabilization of the Meisenheimer intermediate, leading to low reactivity.

Experimental Protocols

To facilitate the quantitative comparison of the reactivity of bromo-nitrobenzoic acid isomers, the following detailed experimental protocol for determining the second-order rate constant for the reaction with piperidine using UV-Vis spectrophotometry is provided.[2]

Kinetic Analysis of the Nucleophilic Aromatic Substitution Reaction

Objective: To determine the second-order rate constant (k₂) for the reaction of a bromo-nitrobenzoic acid isomer with piperidine.

Materials:

  • Bromo-nitrobenzoic acid isomer

  • Piperidine

  • Anhydrous solvent (e.g., Acetonitrile or DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Microsyringe

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the bromo-nitrobenzoic acid isomer of a known concentration (e.g., 1 x 10⁻³ M) in the chosen anhydrous solvent.

    • Prepare a series of piperidine solutions of varying concentrations (e.g., 0.05 M, 0.1 M, 0.15 M, 0.2 M) in the same solvent. The concentration of piperidine should be in large excess compared to the bromo-nitrobenzoic acid to ensure pseudo-first-order kinetics.

  • Determination of λmax:

    • Record the UV-Vis spectrum of the bromo-nitrobenzoic acid solution to determine its wavelength of maximum absorbance (λmax).

    • Record the UV-Vis spectrum of the expected product (the corresponding piperidino-nitrobenzoic acid) to identify a wavelength where the change in absorbance upon reaction is maximal and where the starting material has minimal absorbance. This will be the monitoring wavelength for the kinetic runs.

  • Kinetic Run:

    • Set the UV-Vis spectrophotometer to the predetermined monitoring wavelength and the desired reaction temperature (e.g., 25 °C).

    • Place 3 mL of a piperidine solution into a quartz cuvette and allow it to equilibrate to the set temperature in the spectrophotometer.

    • Use a microsyringe to inject a small, known volume (e.g., 50 µL) of the bromo-nitrobenzoic acid stock solution into the cuvette.

    • Quickly mix the contents of the cuvette and immediately start recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

    • Repeat the kinetic run for each of the different concentrations of the piperidine solution.

  • Data Analysis:

    • For each kinetic run, calculate the pseudo-first-order rate constant (kobs) by plotting ln(At - A∞) versus time (t), where At is the absorbance at time t, and A∞ is the final absorbance at the end of the reaction. The slope of this plot will be -kobs.

    • To determine the second-order rate constant (k₂), plot the calculated kobs values against the corresponding concentrations of piperidine. The slope of this second plot will be the second-order rate constant (k₂) for the reaction.

Visualizing the Reaction and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism SNAr Mechanism cluster_start Reactants cluster_intermediate Meisenheimer Complex cluster_end Products Aryl-Br Bromo-nitrobenzoic acid Intermediate Resonance-stabilized carbanion Aryl-Br->Intermediate + Nu- (slow) Nu Piperidine Product Piperidino-nitrobenzoic acid Intermediate->Product - Br- (fast) Leaving_Group Br-

SNAr Mechanism for Bromo-nitrobenzoic Acid.

Experimental_Workflow Experimental Workflow for Kinetic Analysis A Prepare Stock Solutions (Bromo-nitrobenzoic acid & Piperidine) B Determine Monitoring Wavelength (λmax) using UV-Vis Spectrophotometer A->B C Perform Kinetic Runs (Varying Piperidine Concentration) B->C D Record Absorbance vs. Time Data C->D E Calculate Pseudo-first-order Rate Constants (kobs) D->E F Plot kobs vs. [Piperidine] E->F G Determine Second-order Rate Constant (k2) from the slope F->G

References

A Researcher's Guide to Alternative Starting Materials for 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative starting materials to 2-Bromo-6-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and fine chemicals. We will explore the performance of common alternatives in widely-used chemical reactions, supported by comparative experimental data and detailed protocols.

Comparison of 2-Halo-6-nitrobenzoic Acid Analogs

The most direct alternatives to this compound are its halogen-substituted analogs: 2-Chloro-6-nitrobenzoic acid and 2-Iodo-6-nitrobenzoic acid. The choice of halide significantly impacts reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C bond formation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a vital tool in modern organic synthesis. The reactivity of the aryl halide in this reaction is a critical factor, governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The generally accepted reactivity trend is I > Br > Cl.[1][2][3][4] The weaker C-I bond is more easily cleaved during the oxidative addition step of the catalytic cycle, leading to faster reactions and often higher yields under milder conditions.[3][4]

Conversely, the C-Cl bond is the strongest, making 2-Chloro-6-nitrobenzoic acid the least reactive of the series.[1] Achieving comparable results with the chloro-analog often necessitates more specialized, electron-rich ligands, higher catalyst loadings, and more forcing reaction conditions.[1][2] this compound typically offers a practical balance between reactivity and the cost of the starting material.[1]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-halo-nitrobenzoic acids with a generic arylboronic acid. This data, compiled from typical outcomes in the chemical literature for analogous compounds, illustrates the performance differences.[1][2]

Starting MaterialCatalyst SystemBaseSolventTime (h)Typical Yield (%)
2-Iodo-6-nitrobenzoic acid Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O4 - 890 - 95
This compound Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O8 - 1685 - 92
2-Chloro-6-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄Dioxane18 - 2475 - 85

Note: The data presented is a synthesis of typical results. Actual yields and reaction times may vary based on specific substrates, reagent purity, and precise reaction conditions.

Experimental Protocols: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halo-6-nitrobenzoic acid with an arylboronic acid.

Materials:

  • 2-Halo-6-nitrobenzoic acid (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed Solvent (e.g., Toluene/Water 5:1 mixture, 12 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add the 2-halo-6-nitrobenzoic acid (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.03 mmol).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired biaryl product.

Visualization: Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (2-Halo-6-nitrobenzoic acid) ArX->OxAdd ArB Ar'-B(OH)2 + Base ArB->Transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.

Alternative Synthetic Strategies

Beyond direct analogs, alternative synthetic routes can bypass the use of this compound entirely.

Retrosynthetic Planning

The order of electrophilic aromatic substitution reactions is a critical consideration. Depending on the desired final product, it may be more efficient to perform nitration prior to halogenation or vice versa.[5] The directing effects of the substituents (carboxyl is meta-directing; halogens are ortho/para-directing) will determine the feasibility and outcome of the synthetic sequence.[5][6] For example, nitrating 2-bromobenzoic acid is expected to yield the 2-bromo-3-nitrobenzoic acid isomer due to the directing influence of the groups.[6]

Emerging Alternatives: Nitroarenes as Coupling Partners

Recent advancements have shown that nitroarenes can sometimes be used directly as electrophilic partners in Suzuki-Miyaura couplings, replacing aryl halides.[7] This approach offers better atom economy by using the nitro group, which might otherwise be a spectator or require subsequent transformation, as the reactive site for C-C bond formation. While this field is still developing and often requires specific bulky phosphine ligands, it represents a potential future alternative to using halogenated starting materials.[7]

Visualization: Synthetic Route Decision Workflow

The following diagram outlines a logical workflow for selecting a starting material or synthetic strategy.

Decision_Workflow Start Target Molecule Synthesis ReactionType Primary Reaction Type? Start->ReactionType Suzuki Suzuki Coupling ReactionType->Suzuki C-C Coupling Other Other (e.g., SNAr) ReactionType->Other Other Cost Cost is Primary Constraint? Suzuki->Cost Rethink Consider Alternative Retrosynthesis Other->Rethink Reactivity Reactivity/Yield is Primary Constraint? Cost->Reactivity No Chloro Use 2-Chloro-6-nitrobenzoic acid (Requires catalyst optimization) Cost->Chloro Yes Bromo Use this compound (Balanced Profile) Reactivity->Bromo No Iodo Use 2-Iodo-6-nitrobenzoic acid (Highest Reactivity/Cost) Reactivity->Iodo Yes

Decision workflow for starting material selection.

Conclusion

While this compound is a versatile and widely used synthetic intermediate, several viable alternatives exist.

  • 2-Iodo-6-nitrobenzoic acid is the preferred choice when high reactivity, mild conditions, and maximum yield are critical, though it comes at a higher cost.

  • 2-Chloro-6-nitrobenzoic acid is a more economical option but is significantly less reactive, often requiring specialized and more expensive catalyst systems to achieve satisfactory results.

  • Alternative synthetic pathways , such as altering the sequence of substitution reactions or exploring the direct use of nitroarenes in coupling reactions, provide strategic flexibility and can lead to more efficient and atom-economical syntheses.

The optimal choice depends on a careful evaluation of the specific reaction, desired yield, process conditions, and economic constraints of the project.

References

A Comparative Guide to the Biological Activity Screening of 2-Bromo-6-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activities of derivatives of 2-bromo-6-nitrobenzoic acid. Due to a notable lack of extensive published research on the specific biological screening of a wide array of this compound derivatives, this document leverages available data from structurally similar compounds, including other bromo- and nitro-substituted benzoic acid derivatives. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts in this area.

Introduction to this compound as a Scaffold

This compound is a versatile chemical scaffold possessing three key functional groups ripe for derivatization: a carboxylic acid, a bromine atom, and a nitro group. These sites allow for the synthesis of a diverse library of compounds, including amides, esters, and hydrazides, and for modifications through cross-coupling reactions and nitro group reductions. While direct biological activity data on the parent compound is limited, its derivatives hold potential in several therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications, analogous to other substituted benzoic acids.

Comparative Biological Activity

The following sections present a comparative analysis of the potential biological activities of this compound derivatives, with supporting data from closely related compounds.

Antimicrobial Activity

Derivatives of benzoic acid containing bromo and nitro groups have demonstrated notable antimicrobial properties. The mechanism of action for many of these compounds involves the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL) of Structurally Related Benzamide Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 5a (a p-hydroxy benzamide derivative) Bacillus subtilis6.25--
Escherichia coli3.12--
Compound 6b (an N-p-tolylbenzamide derivative) Escherichia coli3.12--
Compound 6c (an N-phenylbenzamide derivative) Bacillus subtilis6.25--

Data presented is for substituted benzamide derivatives, highlighting the potential for antimicrobial activity in amides derived from this compound.[1]

Anticancer Activity

The benzimidazole scaffold, which can be synthesized from precursors like this compound, is a core feature in many anticancer agents. Additionally, various bromobenzoic acid derivatives have been evaluated for their cytotoxic effects against several cancer cell lines.

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM) of Structurally Related Brominated Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4) Human Colon Carcinoma (HCT116)1.88 ± 0.03--
Brominated Acetophenone Derivative (5c) Alveolar Adenocarcinoma (A549)11.80 ± 0.89--
Colorectal Adenocarcinoma (Caco2)18.40 ± 4.70--
Breast Adenocarcinoma (MCF7)< 10--
Prostate Adenocarcinoma (PC3)< 10--

The data illustrates the potent anticancer activity of brominated benzoic acid and acetophenone derivatives, suggesting a promising avenue for derivatives of this compound.[2][3]

Anti-inflammatory Activity

Substituted benzoic acid derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key signaling pathways such as the NF-κB pathway. The inhibition of pro-inflammatory enzymes and cytokines is a plausible mechanism of action.

Table 3: Comparative Anti-inflammatory Activity of Structurally Related Compounds

Compound/DerivativeAssayIC₅₀Reference CompoundIC₅₀
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Proteinase Inhibitory Activity0.04–0.07 mg/mLAcetylsalicylic acid0.4051 ± 0.0026 mg/mL
Nitroalkene benzoic acid derivative (BANA) NF-κB Activity Inhibition172.2 ± 11.4 nM--
NO Release Inhibition3.1 ± 1.1 µM--

This data from related bromo-phenyl and nitro-benzoic acid derivatives indicates strong potential for anti-inflammatory activity.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and screening of this compound derivatives can be adapted from established protocols for similar compounds.

General Synthesis of N-Aryl-2-bromo-6-nitrobenzamides
  • Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a coupling agent (e.g., thionyl chloride or a carbodiimide) and stir at 0°C.

  • Amide Formation: To the activated acid, add the desired substituted aniline dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the final N-aryl-2-bromo-6-nitrobenzamide.

Antimicrobial Screening: Broth Microdilution for MIC Determination
  • Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Screening: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals in viable cells.

  • Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Visualizing Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis A This compound B Derivatization (e.g., Amidation, Esterification) A->B C Purification (Chromatography, Recrystallization) B->C D Antimicrobial Assays (MIC Determination) C->D E Anticancer Assays (MTT Assay) C->E F Anti-inflammatory Assays (e.g., NF-kB Reporter Assay) C->F G Determine MIC Values D->G H Calculate IC50 Values E->H F->H I Structure-Activity Relationship (SAR) Studies G->I H->I

General workflow for synthesis and biological screening.
Potential Signaling Pathways

Derivatives of this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[4][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk activates ikb IκB ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p50/p65) nfkb->ikb nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocation derivative 2-Bromo-6-nitrobenzoic Acid Derivative derivative->ikk Inhibition dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Expression dna->genes activates tnf TNF-α tnf->tnfr Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream activates derivative 2-Bromo-6-nitrobenzoic Acid Derivative derivative->pi3k Inhibition proliferation Cell Proliferation & Survival downstream->proliferation apoptosis Inhibition of Apoptosis downstream->apoptosis growth_factor Growth Factor growth_factor->rtk

References

Comparative Analysis of Catalysts for Cross-Coupling Reactions with 2-Bromo-6-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various palladium-based catalyst systems for cross-coupling reactions involving 2-Bromo-6-nitrobenzoic acid. The selection of an appropriate catalyst is critical for achieving high yields and selectivity, particularly with substrates like this compound, which presents challenges due to steric hindrance from the ortho-substituents and the electron-withdrawing nature of the nitro and carboxylic acid groups.[1] This document summarizes performance data from analogous systems, details experimental protocols, and provides visual workflows to aid in catalyst selection and reaction optimization.

Challenges in Cross-Coupling with this compound

The structure of this compound presents specific challenges for palladium-catalyzed cross-coupling reactions. The steric bulk from the adjacent nitro and carboxylic acid groups can impede key steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially leading to lower reaction rates and yields.[1] The electron-withdrawing properties of these groups can also influence the reactivity of the aryl bromide.[1]

Catalyst Performance Comparison

The following tables summarize the performance of common palladium catalyst systems in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data is compiled from studies on structurally related substituted bromoarenes and serves as a guide for catalyst selection for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The choice of ligand is crucial for achieving high efficiency with sterically hindered substrates.[2][3]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Yield
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O908Good to Excellent[3]
Pd(OAc)₂ / SPhosK₂CO₃Toluene10012High[3]
PEPPSI™-IPrK₂CO₃DMF/H₂O806Good to Excellent[3]
Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. Catalyst choice and reaction conditions are critical to overcome sluggish reactions and poor conversion.[1][4]

Catalyst SystemBaseSolventTemperature (°C)Time (h)Expected Outcome
Pd(OAc)₂ / PPh₃Et₃NDMF100-12012-24Moderate to Good[1]
Pd(OAc)₂ / P(o-tolyl)₃K₂CO₃NMP120-14012-24Moderate to Good[1]
PdCl₂(PPh₃)₂Et₃NAcetonitrile80-10012-24Moderate[1]
Sonogashira Coupling

This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. Copper co-catalysis is common but can be omitted to prevent side reactions.[1][5]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Expected Outcome
PdCl₂(PPh₃)₂CuIEt₃NTHF50-65Good[1][5]
Pd(PPh₃)₄CuIDiisopropylamineToluene60-80Good to Excellent[1]
Pd(OAc)₂ / PPh₃NonePyrrolidineAcetonitrile80Good (Copper-free)[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. Bulky, electron-rich phosphine ligands are particularly effective.[6] The carboxylic acid group may require protection (e.g., as an ester) to prevent side reactions.[1]

Catalyst PrecursorLigandBaseSolventTemperature (°C)Expected Yield
Pd(OAc)₂XPhosKOt-BuToluene100Good to Excellent[6][7]
Pd₂(dba)₃BINAPNaOt-BuToluene110High[6]
Pd(OAc)₂SPhosCs₂CO₃Dioxane100Good to Excellent[1]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[8][9] Add a suitable solvent system (e.g., dioxane/water).[8][9] The reaction mixture is degassed and then heated (e.g., 80-100 °C) with stirring until the reaction is complete.[8] After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography.[8]

General Procedure for Heck Reaction

In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.5 equiv.) in a degassed solvent (e.g., DMF).[1][2] Add the alkene (1.5-2.5 equiv.). The tube is sealed, and the mixture is heated (e.g., 100-140 °C) for the required time.[2] After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, followed by purification of the product.[2]

General Procedure for Sonogashira Coupling

To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a ligand if required.[2] Add a degassed solvent (e.g., THF) and a base (e.g., Et₃N, 3.0 equiv.), followed by the terminal alkyne (1.2-2.2 equiv.).[2] The mixture is stirred at the appropriate temperature (e.g., 50-80 °C) until completion. The reaction mixture is then worked up by filtering through celite, concentrating the filtrate, and purifying the residue by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

Under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a phosphine ligand (e.g., XPhos, 5-10 mol%) to a reaction vessel.[8] Add a suitable solvent (e.g., toluene) and stir. Then, add this compound (or its ester derivative) (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).[8] The reaction is heated (e.g., 100 °C) until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted, dried, and purified.[8]

Visualizing the Process

The following diagrams illustrate the generalized workflow for these cross-coupling reactions and a typical catalytic cycle.

G cluster_prep Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reagents (Substrate, Catalyst, Ligand, Base) A Combine Reagents in Flask start->A B Add Degassed Solvent A->B C Inert Atmosphere (e.g., Argon Purge) B->C D Heat to Reaction Temperature C->D E Cool Reaction & Quench D->E Monitor Reaction (e.g., TLC, GC/MS) F Extraction E->F G Drying & Concentration F->G H Purification (e.g., Chromatography) G->H end Characterize Product H->end

A generalized experimental workflow for cross-coupling reactions.

G pd0 Pd(0)Ln pd_ox R-Pd(II)Ln-X pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)Ln-R' pd_ox->pd_trans Transmetalation (R'-M) pd_trans->pd0 Reductive Elimination product R-R' pd_trans->product

A simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

A Comparative Reactivity Analysis: 2-Bromo-6-nitrobenzoic Acid and Its Halogen Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a cornerstone of efficient chemical synthesis. For researchers utilizing substituted benzoic acids, particularly in pharmaceutical development, understanding the nuanced reactivity of halogenated analogs is critical. This guide provides an objective, data-driven comparison of 2-bromo-6-nitrobenzoic acid with its corresponding iodo and chloro derivatives. The analysis focuses on two pivotal reaction classes in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr), providing a framework for informed substrate selection.

Comparative Reactivity Data

The reactivity of a 2-halo-6-nitrobenzoic acid is fundamentally dictated by the nature of the carbon-halogen bond and the specific reaction mechanism. In palladium-catalyzed cross-coupling reactions, the rate is primarily influenced by the bond dissociation energy of the C-X bond. Conversely, in nucleophilic aromatic substitution, the electronegativity of the halogen plays a more dominant role in activating the aromatic ring.

The following tables summarize representative data for closely related 2-halo-3-nitrobenzoic acids in common cross-coupling reactions. This data serves as a strong proxy for the expected reactivity trends of the 2-halo-6-nitrobenzoic acid isomers, as the electronic effects of the ortho-nitro group are comparable.

Table 1: Comparison in a Representative Suzuki-Miyaura Cross-Coupling Reaction [1]

Aryl HalideCatalyst SystemBaseSolventTime (h)Yield (%)
2-Iodo-3-nitrobenzoic acid Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O692
2-Bromo-3-nitrobenzoic acid Pd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/EtOH/H₂O1285
2-Chloro-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)K₃PO₄Dioxane2478

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]

Table 2: Comparison in a Representative Buchwald-Hartwig Amination Reaction [1]

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-Iodo-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene90895
2-Bromo-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), BINAP (3 mol%)NaOtBuToluene1001688
2-Chloro-3-nitrobenzoic acid Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene1102475

Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can differ.[1]

Table 3: Theoretical Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Aryl HalideRelative Reactivity TrendRationale
2-Chloro-6-nitrobenzoic acid HighestThe high electronegativity of chlorine strongly polarizes the C-Cl bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2][3]
This compound IntermediateBromine is less electronegative than chlorine, resulting in a less electrophilic ipso-carbon and a slower rate of initial nucleophilic attack.
2-Iodo-6-nitrobenzoic acid LowestIodine has the lowest electronegativity among the three halogens, leading to the least activation of the ring toward the rate-determining nucleophilic attack.[3]

Reaction Mechanisms and Logical Frameworks

The choice between the bromo, iodo, or chloro analog is contingent on the desired chemical transformation. The following diagrams illustrate the mechanistic underpinnings of their differential reactivity and provide a logical workflow for substrate selection.

G start Select Reaction Type cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar cc_principle Principle: Rate determined by C-X bond cleavage (Oxidative Addition) cross_coupling->cc_principle snar_principle Principle: Rate determined by nucleophilic attack snar->snar_principle cc_order Reactivity Order: I > Br > Cl cc_principle->cc_order snar_order Reactivity Order: (F) > Cl > Br > I snar_principle->snar_order G cluster_0 Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Rate-Limiting) pd0->oxidative_add pd2_complex Ar-Pd(II)(X)L_n oxidative_add->pd2_complex transmetal Transmetalation (with R-B(OH)₂) pd2_complex->transmetal pd2_r_complex Ar-Pd(II)(R)L_n transmetal->pd2_r_complex reductive_elim Reductive Elimination pd2_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Ar-R reductive_elim->product substrate Ar-X (X = I, Br, Cl) substrate->oxidative_add G reactant Reactant (Ar-X + Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining) reactant->step1 meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) step1->meisenheimer step2 Step 2: Elimination (Fast) meisenheimer->step2 product Product (Ar-Nu + X⁻) step2->product

References

Acidity of Bromobenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A data-driven guide for researchers comparing the acidity (pKa) of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid.

The position of a substituent on an aromatic ring can significantly influence the physicochemical properties of a molecule. This guide provides a detailed comparison of the acidity of the ortho, meta, and para isomers of bromobenzoic acid, supported by experimental data. The acidity is quantified by the pKa value, where a lower pKa indicates a stronger acid. Understanding these differences is crucial for applications in drug design, chemical synthesis, and material science.

Quantitative Acidity Data

The experimentally determined pKa values for the three isomers of bromobenzoic acid at 25°C are summarized below. The data clearly indicates that the position of the bromine atom has a profound impact on the acidity of the carboxylic acid group.

CompoundIsomer PositionpKa Value
2-Bromobenzoic Acidortho2.84[1][2]
3-Bromobenzoic Acidmeta3.86[1][3]
4-Bromobenzoic Acidpara3.97[1][4]

From the data, the order of acidity is: 2-Bromobenzoic acid > 3-Bromobenzoic acid > 4-Bromobenzoic acid .[1]

Theoretical Basis for Acidity Trends

The observed differences in acidity among the bromobenzoic acid isomers can be attributed to a combination of electronic and steric effects exerted by the bromine substituent on the stability of the carboxylate anion formed upon deprotonation.

  • Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect helps to stabilize the negative charge of the carboxylate anion, thereby increasing the acidity. The strength of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]

  • Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the benzene ring via resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density destabilizes the carboxylate anion, leading to a decrease in acidity.[1]

  • Ortho Effect: In 2-bromobenzoic acid, the bulky bromine atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring.[2] This disruption of coplanarity reduces the resonance stabilization between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton.[2][5]

The interplay of these effects determines the overall acidity of each isomer. In 2-bromobenzoic acid, the pronounced ortho effect and strong inductive effect lead to it being the strongest acid.[1] For 3-bromobenzoic acid, the acidity is primarily enhanced by the inductive effect. In the case of 4-bromobenzoic acid, the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect, making it the weakest acid of the three.[1]

Acidity_Factors cluster_ortho 2-Bromobenzoic Acid (ortho) cluster_meta 3-Bromobenzoic Acid (meta) cluster_para 4-Bromobenzoic Acid (para) O_Acid Strongest Acid (pKa = 2.84) O_Effects Dominant Ortho Effect + Strong Inductive Effect (-I) + Resonance Effect (+R) O_Effects->O_Acid Greatly increases acidity M_Acid Intermediate Acidity (pKa = 3.86) M_Effects Inductive Effect (-I) M_Effects->M_Acid Increases acidity P_Acid Weakest Acid (pKa = 3.97) P_Effects Inductive Effect (-I) vs. Resonance Effect (+R) P_Effects->P_Acid Slightly increases acidity

Caption: Factors influencing the acidity of bromobenzoic acid isomers.

Experimental Protocols for pKa Determination

The pKa values of weak acids such as the bromobenzoic acid isomers are commonly determined by methods like potentiometric titration and spectrophotometry.[1]

Potentiometric Titration

This is a widely used and reliable method for determining pKa values.[1][6]

Principle: A solution of the acid of interest is titrated with a standard solution of a strong base. The pH of the solution is monitored with a pH meter as the base is added. The pKa is determined as the pH at which the acid is half-neutralized.[1]

Methodology:

  • Preparation of Solutions: A standard solution of the bromobenzoic acid isomer is prepared in a suitable solvent, often a water-acetonitrile mixture.[6] A standardized solution of a strong base (e.g., NaOH) is also prepared.

  • Titration: The acid solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. The titrant (strong base) is added in small, precise increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The equivalence point is determined from the point of inflection of the curve. The pKa is the pH at the half-equivalence point.

Potentiometric_Titration A Prepare standard acid and base solutions B Titrate acid with base, monitoring pH A->B C Plot pH vs. volume of base B->C D Determine half-equivalence point C->D E pKa = pH at half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Visible absorption spectrum upon ionization.[1][7]

Principle: The absorbance of a solution of the acid is measured at a specific wavelength over a range of pH values. The pKa is determined from the change in absorbance as the molecule transitions from its protonated to its deprotonated form.[1]

Methodology:

  • Preparation of Buffers: A series of buffer solutions with known pH values are prepared.

  • Sample Preparation: A constant concentration of the bromobenzoic acid isomer is added to each buffer solution.

  • Spectrophotometric Measurement: The UV-Visible absorption spectrum of each solution is recorded, and the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) is noted.

  • Data Analysis: The absorbance is plotted against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or from the inflection point of the resulting sigmoidal curve.

Spectrophotometry_Workflow A Prepare buffered solutions of the acid at various pHs B Measure absorbance at a fixed wavelength for each pH A->B C Plot absorbance vs. pH B->C D Determine pKa from the inflection point of the curve C->D

Caption: Workflow for pKa determination by spectrophotometry.

References

A Comparative Guide to the Performance of 2-Bromo-6-nitrobenzoic Acid in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 2-Bromo-6-nitrobenzoic acid in various solvent systems, offering insights into its solubility and reactivity. Due to the limited availability of specific quantitative data for this compound in public literature, this guide presents a framework for its evaluation, supported by data from structurally similar compounds such as 3-Nitrobenzoic acid and other bromo-nitrobenzoic acid isomers. The methodologies and principles discussed are directly applicable to the assessment of this compound.

Solubility Profile

Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation.[1] The solubility of an organic compound is influenced by the polarity of both the solute and the solvent, following the principle of "like dissolves like."[2] For substituted benzoic acids, solubility is generally higher in polar organic solvents and lower in nonpolar and aqueous solutions.

Table 1: Comparative Solubility Data of 3-Nitrobenzoic Acid at 298.15 K

SolventSolvent TypeSolubility of 3-Nitrobenzoic Acid (mol/L)
MethanolPolar Protic0.9474
EthanolPolar Protic1.974
Ethyl AcetatePolar Aprotic1.5018
AcetonitrilePolar Aprotic0.25475
DichloromethanePolar Aprotic-
TolueneNonpolar-
WaterPolar Protic-

Data for 3-Nitrobenzoic acid is adapted from literature and serves as a reference for estimating the behavior of this compound.[3] The general trend for nitro-derivatives of benzoic acid suggests that solubility follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of this compound in various solvents, based on the widely used shake-flask method.[1]

Objective: To determine the saturation concentration of this compound in a selection of solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, ethyl acetate, acetonitrile, dichloromethane, toluene, water)

  • Analytical balance

  • Vials with tight-sealing caps

  • Constant temperature shaker or water bath

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.[1]

  • Solvent Addition: Accurately add a known volume or mass of each selected solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vials or filter the supernatant using a syringe filter appropriate for the solvent.

  • Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent. Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Seal vials and place in shaker prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow excess solid to settle equil2->sep1 sep2 Centrifuge or filter supernatant sep1->sep2 analysis1 Dilute aliquot of supernatant sep2->analysis1 analysis2 Measure concentration (HPLC/UV-Vis) analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Reactivity and Performance in Chemical Reactions

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the presence of the carboxylic acid, the bromine atom, and the nitro group. The bromine atom, activated by the electron-withdrawing nitro and carboxylic acid groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4]

The choice of solvent can significantly impact the rate and outcome of reactions involving this compound. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred for SNAr reactions as they can solvate the cationic species without strongly solvating the nucleophile, thus enhancing its reactivity.

Table 2: Comparison of Solvent Systems for a Representative SNAr Reaction

Solvent SystemTypical Reaction ConditionsExpected Outcome
DMFBase (e.g., K₂CO₃), Nucleophile, HeatGood to excellent yields for a wide range of nucleophiles.
DMSOSimilar to DMF, may offer enhanced solubility for certain substrates.High reaction rates, but can be difficult to remove.
AcetonitrileMilder conditions may be sufficient for highly reactive nucleophiles.Generally lower reaction rates compared to DMF and DMSO.
THFOften used but may result in slower reactions.Suitable for some applications, but may require longer reaction times or higher temperatures.

Experimental Protocol for Kinetic Studies

To quantitatively compare the performance of this compound in different solvents, kinetic studies of a model reaction, such as a substitution with an amine or alkoxide, can be performed.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile in various solvents.

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Selected solvents (e.g., DMF, DMSO, acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

  • Stock solutions of the reactants

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

  • Determination of λmax: Record the UV-Vis spectrum of the starting material and the expected product to identify a wavelength where the change in absorbance upon reaction is maximal.[5]

  • Kinetic Run:

    • Place a solution of the nucleophile at a concentration significantly higher than that of this compound (to ensure pseudo-first-order kinetics) into a cuvette.[5]

    • Allow the solution to equilibrate to the desired temperature in the spectrophotometer.

    • Inject a small volume of the this compound stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the chosen wavelength over time.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be obtained by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.[5]

    • The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the nucleophile.[5]

G cluster_pathway Representative SNAr Pathway Reactants This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Bromide (Br⁻) Intermediate->Products Loss of Leaving Group

Caption: A representative signaling pathway for the SNAr reaction of this compound.

Alternative Reagents

For specific applications, other substituted bromo-nitrobenzoic acids or related compounds may serve as viable alternatives. The choice of reagent will depend on the desired substitution pattern and reactivity.

Table 3: Comparison with Alternative Bromo-Nitrobenzoic Acid Isomers

CompoundKey FeaturesPotential Applications
This compound Steric hindrance from the ortho-bromo and nitro groups may influence reactivity.Synthesis of sterically hindered compounds.
2-Bromo-3-nitrobenzoic acid The nitro group at the 3-position strongly activates the bromine for SNAr.[4]Versatile intermediate for various substituted benzoic acids.[6]
4-Bromo-3-nitrobenzoic acid The para-bromo and meta-nitro substitution pattern offers a different regioselectivity for further reactions.Synthesis of specifically substituted aromatic compounds.[7]

Conclusion

The performance of this compound is intrinsically linked to the solvent system employed. While specific quantitative data remains to be extensively published, this guide provides a robust framework for its evaluation. By following the detailed experimental protocols for solubility and kinetic analysis, researchers can generate the necessary data to optimize their reaction conditions and select the most appropriate solvent for their specific application. The comparative data from structurally similar compounds offers a valuable starting point for these investigations.

References

Comparative Kinetic Analysis of 2-Bromo-6-nitrobenzoic Acid in Aromatic Substitution and Decarboxylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated kinetic behavior of 2-Bromo-6-nitrobenzoic acid in two key reaction types: nucleophilic aromatic substitution (SNAr) and decarboxylation. Due to a lack of specific published kinetic data for this compound, this guide leverages data from its isomers and structurally related compounds to provide a predictive comparison. Detailed experimental protocols for kinetic analysis are also presented to facilitate further research.

Nucleophilic Aromatic Substitution (SNAr) Reactivity

The reactivity of bromo-nitrobenzoic acids in SNAr reactions is significantly influenced by the positions of the nitro and bromo substituents. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group (bromine). This is because it can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

Qualitative Comparison of Bromo-nitrobenzoic Acid Isomers:

Based on established principles of SNAr reactions, a qualitative comparison of the reactivity of different bromo-nitrobenzoic acid isomers can be made. The 2-Bromo-3-nitrobenzoic acid isomer is expected to be reactive towards nucleophilic attack at the carbon bonded to the bromine because the nitro group is in the ortho position, which effectively stabilizes the intermediate.[1] In contrast, isomers where the nitro group is meta to the bromine are expected to be less reactive. For this compound, the nitro group is also in an ortho position relative to the bromine atom, suggesting it would be highly activated towards SNAr.

Table 1: Predicted Relative Reactivity of Bromo-nitrobenzoic Acid Isomers in SNAr Reactions

IsomerPosition of -NO2 relative to -BrExpected Relative ReactivityRationale
This compoundorthoHighThe nitro group is ortho to the leaving group, providing strong activation and stabilization of the Meisenheimer intermediate.
2-Bromo-3-nitrobenzoic acidorthoHighSimilar to the 2,6-isomer, the ortho nitro group provides strong activation.[1]
4-Bromo-3-nitrobenzoic acidmetaModerateThe nitro group is meta to the leaving group, offering less stabilization of the intermediate compared to ortho or para positions.
3-Bromo-5-nitrobenzoic acidmetaLowThe nitro group is meta to the leaving group, leading to lower reactivity.

Decarboxylation Reactivity

The thermal decarboxylation of benzoic acid and its derivatives is another important reaction class. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring.

Kinetic studies on the decarboxylation of various hydroxy-substituted benzoic acids reveal a range of activation energies from 90 to 97 kJ/mol, with the differences in reaction rates being primarily controlled by the entropy of activation.[3] A study on the decarboxylation of salicylic acid and its ortho-substituted derivatives indicated that both electron-donating (CH3) and electron-withdrawing (NO2) groups at the ortho position can lower the energy barrier for the reaction.[4] This suggests that this compound, having two ortho substituents, might undergo decarboxylation under suitable conditions.

Table 2: Comparative Kinetic Data for Decarboxylation of Substituted Benzoic Acids

CompoundReaction ConditionsActivation Energy (Ea)Reference
Hydroxy-substituted benzoic acidsAqueous, 120-330 °C, 275 bar90-97 kJ/mol[3]

Experimental Protocols

Protocol 1: Kinetic Analysis of SNAr Reactions by UV-Vis Spectrophotometry

This protocol outlines a general method for determining the second-order rate constant for the reaction of a bromo-nitrobenzoic acid with a nucleophile using UV-Vis spectrophotometry.[1]

Materials:

  • This compound

  • Nucleophile (e.g., piperidine, sodium methoxide)

  • Anhydrous solvent (e.g., acetonitrile, DMSO)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

  • Determination of λmax: Record the UV-Vis spectrum of the starting material and the expected product to identify a wavelength (λmax) where the change in absorbance during the reaction is maximal.[1]

  • Kinetic Run:

    • Place a solution of the nucleophile in a cuvette at a concentration significantly higher than that of the bromo-nitrobenzoic acid to ensure pseudo-first-order kinetics.[1]

    • Allow the solution to equilibrate to the desired temperature in the spectrophotometer.[1]

    • Initiate the reaction by injecting a small volume of the this compound stock solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at λmax over time.[1]

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_t - A_∞) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.[1]

    • The second-order rate constant (k_2) is then obtained from the slope of a plot of k_obs versus the concentration of the nucleophile.[1]

Protocol 2: Kinetic Analysis of Decarboxylation by FTIR Spectroscopy

This protocol is adapted from studies on hydroxy-substituted benzoic acids and can be applied to investigate the decarboxylation of this compound.[3]

Materials:

  • This compound

  • Solvent (e.g., water, high-boiling point organic solvent)

  • High-pressure, high-temperature reaction vessel

  • Flow reactor coupled with an FTIR spectrometer

Procedure:

  • Reaction Setup: Prepare a solution of this compound in the chosen solvent.

  • Kinetic Measurement:

    • Pump the solution through a heated flow reactor maintained at a constant temperature and pressure.

    • Continuously monitor the effluent from the reactor using an in-line FTIR spectrometer.

    • Record the characteristic infrared absorption bands of the reactant and product(s) over time.

  • Data Analysis:

    • The reaction follows a first-order or pseudo-first-order rate law.[3]

    • The rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration (or a value proportional to it, such as absorbance) against time.

    • Perform the experiment at various temperatures to determine the Arrhenius parameters, including the activation energy (Ea).[3]

Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-determining step) Products Substituted Product + Bromide Ion Intermediate->Products Loss of Leaving Group

SNAr Reaction Mechanism

Kinetic_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis A Prepare Stock Solutions B Determine λmax A->B C Equilibrate Nucleophile Solution B->C D Initiate Reaction & Record Absorbance C->D E Plot ln(At - A∞) vs. time D->E F Determine k_obs E->F G Plot k_obs vs. [Nucleophile] F->G H Determine k2 G->H

Experimental Workflow for Kinetic Analysis

Substituent_Effects Root Substituent Position on Benzoic Acid Ortho_Para Ortho/Para to Leaving Group Root->Ortho_Para e.g., this compound Meta Meta to Leaving Group Root->Meta e.g., 4-Bromo-3-nitrobenzoic acid High_Reactivity High SNAr Reactivity Ortho_Para->High_Reactivity Strong stabilization of intermediate Low_Reactivity Low SNAr Reactivity Meta->Low_Reactivity Weak stabilization of intermediate

Substituent Effects on SNAr Reactivity

References

Benchmarking the Efficacy of 2-Bromo-6-nitrobenzoic Acid as a Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, the choice of a starting intermediate is pivotal to the success of a synthetic route. 2-Bromo-6-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block. Its unique trifecta of reactive sites—a carboxylic acid, a bromine atom, and a nitro group—offers a powerful platform for a diverse array of chemical modifications. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols for key transformations.

Physicochemical Properties and Reactivity Profile

The strategic placement of the bromo and nitro groups ortho to the carboxylic acid in this compound significantly influences its chemical properties. The strong electron-withdrawing nature of both the nitro and bromo groups, combined with the "ortho effect," is predicted to render it a strong acid. This acidity can influence its reactivity in subsequent transformations.

The three key functional groups offer distinct handles for synthetic manipulation:

  • Carboxylic Acid: This group can be readily converted into esters, amides, and other derivatives using standard coupling chemistry.

  • Bromine Atom: The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds.

  • Nitro Group: The nitro group can be reduced to an amine, which then opens up a vast landscape of further functionalization, including diazotization and amide bond formation.

Comparative Performance in Key Synthetic Reactions

The efficacy of a synthetic intermediate is best demonstrated through its performance in widely used and robust chemical reactions. Below, we compare the expected performance of this compound with its isomers and halogenated analogs in two cornerstone reactions in drug discovery: Suzuki-Miyaura coupling and amide bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the creation of C-C bonds, particularly for the synthesis of biaryl scaffolds prevalent in many bioactive molecules.[1][2] The reactivity of the aryl halide is a critical factor, generally following the trend I > Br > Cl.[2]

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Aryl Halides

EntryAryl Halide IntermediateTypical Catalyst SystemTemp. (°C)Time (h)Yield (%)
12-Iodo-6-nitrobenzoic acidPd(PPh₃)₄ / K₂CO₃806-10>95
2This compound Pd(OAc)₂ / SPhos / Cs₂CO₃10012-20~85-95
32-Chloro-6-nitrobenzoic acidPEPPSI™-IPr / K₃PO₄110>24~70-85

Note: Data is representative and compiled from typical outcomes for analogous reactions with structurally similar compounds. Actual experimental results may vary.

As indicated in the table, while an iodo-analog would be more reactive, this compound offers a good balance of high reactivity and cost-effectiveness, making it a frequently utilized intermediate.[2] Chloro-analogs are less reactive and often necessitate more specialized and costly catalyst systems to achieve comparable results.

Amide Bond Formation

The formation of an amide bond is one of the most important reactions in medicinal chemistry. The reactivity of the carboxylic acid towards amidation can be influenced by the electronic and steric environment.

Table 2: Representative Conditions for Amide Bond Formation

EntryCarboxylic Acid IntermediateCoupling AgentBaseSolventTemp.Yield (%)
1This compound HATUDIPEADMFRTHigh
22-Bromobenzoic acidEDC/HOBtNMMDCMRTHigh
32-Nitrobenzoic acidTiCl₄PyridinePyridine85°C>90

Note: Yields are generally high for these transformations but are highly dependent on the specific amine coupling partner. The data represents typical outcomes.

The steric hindrance from the ortho-bromo and nitro groups in this compound might necessitate the use of potent coupling agents like HATU for efficient amide bond formation, especially with sterically demanding amines.

Experimental Protocols

Detailed methodologies for the key transformations discussed are provided below to serve as a starting point for researchers.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and cesium carbonate.

  • In a separate vial, weigh the palladium catalyst and the SPhos ligand and add them to the reaction flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the flask and degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with water and acidify with 1M HCl to a pH of ~3-4.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amide Bond Formation using HATU

This protocol describes a general method for the synthesis of an amide from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Cool the mixture to 0°C in an ice bath.

  • Add the desired amine to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water to precipitate the product. If a precipitate does not form, extract the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Synthetic Utility and Biological Relevance

The following diagrams, generated using Graphviz, illustrate the synthetic versatility of this compound, a typical experimental workflow, and its relevance in the synthesis of biologically active molecules.

G A This compound B Amide Formation (Coupling Agent, Amine) A->B R-NH2 C Suzuki Coupling (Pd Catalyst, Boronic Acid) A->C R-B(OH)2 D Esterification (Alcohol, Acid Catalyst) A->D R-OH E Reduction of Nitro Group (e.g., H2, Pd/C) A->E F Amide Derivative B->F G Biaryl Derivative C->G H Ester Derivative D->H I 2-Bromo-6-aminobenzoic acid E->I

Caption: Synthetic pathways from this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic acid - Base (e.g., Cs2CO3) B Add Catalyst System: - Pd(OAc)2 - Ligand (e.g., SPhos) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Degas Mixture (N2 or Ar bubbling) C->D E Heat to 100°C with vigorous stirring D->E F Monitor by TLC or LC-MS E->F G Cool & Acidify F->G H Extract with Ethyl Acetate G->H I Wash, Dry, & Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Derivatives of bromonitrobenzoic acids are key intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs.[3][4] PARP enzymes are crucial for repairing single-strand DNA breaks. In cancers with defective DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4]

G cluster_pathway DNA Single-Strand Break Repair cluster_inhibition Mechanism of PARP Inhibitors DNA_damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_damage->PARP Repair DNA Repair PARP->Repair Inhibition Inhibition Inhibitor PARP Inhibitor (Synthesized from Bromonitrobenzoic Acid Intermediate) Inhibitor->PARP Apoptosis Cell Death (in BRCA-deficient cells)

Caption: Simplified PARP signaling pathway and its inhibition.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for sequential and regioselective modifications, providing access to a wide range of complex molecular architectures. While iodo-analogs may offer faster reaction kinetics in cross-coupling reactions, this compound presents an optimal balance of reactivity, stability, and cost-effectiveness. The provided protocols and comparative data underscore its efficacy and serve as a practical guide for researchers aiming to leverage this powerful building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Disposal of 2-Bromo-6-nitrobenzoic Acid

Quantitative Safety and Disposal Data

The following table summarizes key safety and disposal information for this compound, extrapolated from data on analogous halogenated and nitro-substituted benzoic acids. This information should be used as a conservative baseline for ensuring safe handling and disposal.

ParameterInformationSource/Analogue Compound
Chemical Classification Halogenated Aromatic Nitro CompoundGeneral Chemical Knowledge
Primary Hazards Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.Based on 2-Nitrobenzoic acid, 4-Bromo-2-nitrobenzoic acid, and 2-Bromo-5-nitrobenzoic acid.[1][2][3]
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat are required.[4] A NIOSH/MSHA approved respirator is recommended if dust may be generated.[4]General guidance for aromatic nitro compounds.[4]
Spill Cleanup Avoid generating dust.[5] Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation.[5]General for benzoic acid derivatives.[6]
Disposal Container A labeled, sealed, and chemically compatible container designated for halogenated organic waste.[4]Standard practice for hazardous chemical waste.[4]
Disposal Method Engage a licensed and approved chemical waste disposal company.[1] Do not discharge into sewer systems or regular trash.[4]Universal requirement for hazardous chemical waste.[1][7]

Detailed Experimental Protocol for Disposal

The standard and required procedure for the disposal of this compound is to manage it as hazardous chemical waste through a professional and licensed service. Any attempts at chemical neutralization or degradation should only be performed by highly trained personnel with a comprehensive understanding of the potential chemical reactions and hazardous byproducts, and in strict accordance with all applicable regulations.

Step-by-Step Disposal Procedure:

  • Characterize the Waste: All waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), must be classified as hazardous waste.[4]

  • Segregate the Waste: Do not mix this compound waste with other waste streams, particularly non-hazardous waste.[1] It should be collected as a separate halogenated organic solid waste.

  • Containerize Properly:

    • Place the waste in a primary container that is chemically resistant to this compound.

    • Ensure the container is in good condition and can be securely sealed.

    • The primary container should then be placed in a secondary container to prevent leakage or spills.

  • Label the Container:

    • Clearly label the container with "Hazardous Waste."

    • Identify the contents as "this compound Waste."

    • Include the approximate quantity of the waste.

    • Note the date of waste generation.

  • Store Safely:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • The storage area should be cool and dry.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste material.

  • Maintain Documentation: Keep a record of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and local regulations.

Visualizing the Disposal Workflow

The proper disposal of this compound follows a logical progression to ensure safety and regulatory compliance at every stage. This workflow begins with the initial handling of the waste and concludes with its final, compliant disposal.

Disposal Workflow for this compound A Step 1: Waste Generation & Characterization as Hazardous B Step 2: Segregate as Halogenated Organic Waste A->B C Step 3: Place in Labeled, Sealed, Compatible Container B->C D Step 4: Store in Designated Secure Area C->D E Step 5: Arrange Pickup with Licensed Disposal Service D->E F Step 6: Maintain Disposal Records E->F G Compliant Disposal F->G

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.